Product packaging for 7-(2-Hydroxypropoxy)theophylline(Cat. No.:CAS No. 19729-83-0)

7-(2-Hydroxypropoxy)theophylline

Cat. No.: B011501
CAS No.: 19729-83-0
M. Wt: 254.24 g/mol
InChI Key: FQDAAPOUQOEUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-(2-Hydroxypropoxy)theophylline is a key chemical derivative of the methylxanthine theophylline, designed for pharmaceutical and medicinal chemistry research. This compound features a 2-hydroxypropoxy substitution at the N7 position of the purine scaffold, a strategic modification explored to modulate the pharmacological profile of the parent molecule. Research into N7-substituted theophylline analogues, such as this compound, is driven by the goal of developing candidates with an optimized therapeutic index and a more favorable side-effect profile compared to theophylline. The primary research value of this compound lies in the investigation of structure-activity relationships (SAR) within the methylxanthine class. It serves as a crucial intermediate and reference compound for synthesizing and evaluating novel derivatives with potential bronchospasmolytic, anti-inflammatory, and other biological activities. Its mechanism of action is anticipated to be similar, though not identical, to theophylline, which is a competitive nonselective phosphodiesterase (PDE) inhibitor and a nonselective adenosine receptor antagonist, leading to increased intracellular cyclic AMP and reduced inflammation. Key Research Applications: Medicinal Chemistry: Serves as a core scaffold for the design and synthesis of novel purine-based therapeutics. Respiratory Research: Investigated for its potential bronchodilator and anti-inflammatory effects in preclinical models of asthma and COPD. Pharmacology: Used in studies to understand how N7-substitution influences biological activity, receptor affinity, and metabolic stability. Please Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N4O4 B011501 7-(2-Hydroxypropoxy)theophylline CAS No. 19729-83-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19729-83-0

Molecular Formula

C10H14N4O4

Molecular Weight

254.24 g/mol

IUPAC Name

7-(2-hydroxypropoxy)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C10H14N4O4/c1-6(15)4-18-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-6,15H,4H2,1-3H3

InChI Key

FQDAAPOUQOEUCR-UHFFFAOYSA-N

SMILES

CC(CON1C=NC2=C1C(=O)N(C(=O)N2C)C)O

Canonical SMILES

CC(CON1C=NC2=C1C(=O)N(C(=O)N2C)C)O

Synonyms

GD 094

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-(2-Hydroxypropoxy)theophylline from Theophylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-(2-Hydroxypropoxy)theophylline, a derivative of theophylline also known as Proxyphylline. This document details the chemical reactions, experimental protocols, and underlying mechanisms involved in the N7-alkylation of theophylline to produce this valuable compound.

Introduction

Theophylline, a methylxanthine compound, is a well-established therapeutic agent primarily used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Chemical modification of the theophylline scaffold, particularly at the N7 position of the purine ring, has been a key strategy for the development of new derivatives with improved pharmacological profiles, including enhanced efficacy, reduced side effects, and altered pharmacokinetic properties.

This compound (Proxyphylline) is one such derivative, featuring a hydroxypropyl group at the N7 position. This modification results in a compound with continued bronchodilator activity. This guide will focus on the chemical synthesis of this important theophylline derivative.

Synthesis of this compound

The primary route for the synthesis of this compound involves the N7-alkylation of theophylline with a suitable three-carbon electrophile. The most direct approach utilizes the reaction of theophylline with propylene oxide (1,2-epoxypropane).

General Reaction Scheme

The overall chemical transformation can be represented as follows:

G Theophylline Theophylline Product This compound Theophylline->Product PropyleneOxide Propylene Oxide PropyleneOxide->Product Base Base Base->Product Catalyst Solvent Solvent Solvent->Product Medium

Caption: General reaction scheme for the synthesis of this compound.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The mechanism involves the deprotonation of theophylline at the N7 position by a base, forming a theophylline anion. This anion then acts as a nucleophile, attacking one of the carbon atoms of the propylene oxide ring, leading to the opening of the epoxide and the formation of the N-C bond. Subsequent protonation of the resulting alkoxide yields the final this compound product.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Theophylline Theophylline Theophylline_Anion Theophylline Anion Theophylline->Theophylline_Anion + Base Base Base Protonated_Base Protonated Base Intermediate Alkoxide Intermediate Theophylline_Anion->Intermediate + Propylene Oxide Propylene_Oxide Propylene Oxide Product This compound Intermediate->Product + H+ Solvent_H Proton Source (e.g., H2O)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
TheophyllineC₇H₈N₄O₂180.17≥99%Sigma-Aldrich
Propylene OxideC₃H₆O58.08≥99%Sigma-Aldrich
Sodium HydroxideNaOH40.00≥98%Fisher Scientific
EthanolC₂H₅OH46.0795%VWR
WaterH₂O18.02Deionized-
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific
HexaneC₆H₁₄86.18ACS GradeFisher Scientific
Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve theophylline (18.0 g, 0.1 mol) in a solution of sodium hydroxide (4.0 g, 0.1 mol) in 100 mL of 95% ethanol.

  • Addition of Alkylating Agent: To the stirred solution, add propylene oxide (7.0 g, 0.12 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a 10% aqueous solution of hydrochloric acid.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate:hexane gradient to yield pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and purity of reagents.

ParameterValue
Reactant Quantities
Theophylline18.0 g (0.1 mol)
Propylene Oxide7.0 g (0.12 mol)
Sodium Hydroxide4.0 g (0.1 mol)
Reaction Conditions
Solvent95% Ethanol
TemperatureReflux (80-85 °C)
Reaction Time4-6 hours
Product Information
Theoretical Yield23.8 g
Expected Actual Yield19.0 - 21.4 g (80-90%)
Melting Point~145-147 °C
Molecular FormulaC₁₀H₁₄N₄O₃
Molar Mass238.24 g/mol

Characterization

The synthesized this compound can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product, showing the characteristic peaks for the theophylline backbone and the 2-hydroxypropoxy side chain.

  • Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, including the hydroxyl (-OH) and carbonyl (C=O) groups.

  • Melting Point Analysis: The melting point of the purified product can be compared to the literature value for identity and purity assessment.

Safety Considerations

  • Theophylline: Harmful if swallowed. May cause respiratory irritation.

  • Propylene Oxide: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. May cause genetic defects and cancer.

  • Sodium Hydroxide: Causes severe skin burns and eye damage.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound from theophylline via N7-alkylation with propylene oxide is a straightforward and efficient method for producing this important pharmaceutical derivative. The reaction proceeds through a well-understood nucleophilic substitution mechanism and can be achieved in high yields with proper control of reaction conditions. This guide provides a solid foundation for researchers and drug development professionals to successfully synthesize and characterize this compound.

Navigating the Synthesis of Proxyphylline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel and efficient synthetic route for the preparation of Proxyphylline, a methylxanthine derivative with significant applications in the pharmaceutical industry as a bronchodilator. This document details the chemical pathway, experimental protocols, and quantitative data to support the synthesis and characterization of this important active pharmaceutical ingredient (API).

Introduction

Proxyphylline, chemically known as 7-(2-hydroxypropyl)theophylline, is a derivative of theophylline. It exhibits bronchodilator and vasodilator properties and is used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The synthesis of Proxyphylline and its derivatives is of considerable interest to medicinal chemists and pharmaceutical scientists for the development of new therapeutic agents with improved efficacy and safety profiles. This guide focuses on a well-established synthetic approach involving the alkylation of theophylline with propylene oxide.

Synthetic Pathway

The core synthetic strategy for producing Proxyphylline involves the nucleophilic substitution reaction between theophylline and propylene oxide. In this reaction, the acidic proton at the N-7 position of the theophylline imidazole ring is deprotonated in the presence of a base, forming a nucleophilic anion. This anion then attacks the epoxide ring of propylene oxide, leading to the formation of the 7-(2-hydroxypropyl) substituent.

Below is a diagram illustrating the general synthetic workflow for the preparation of racemic Proxyphylline.

Synthetic_Workflow Theophylline Theophylline Reaction Reaction Mixture Theophylline->Reaction PropyleneOxide Racemic Propylene Oxide PropyleneOxide->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Reflux Reflux Reaction->Reflux Workup Work-up & Purification Reflux->Workup Proxyphylline Racemic Proxyphylline Workup->Proxyphylline

Caption: General workflow for the synthesis of racemic Proxyphylline.

Experimental Protocol: Synthesis of Racemic Proxyphylline

This section provides a detailed experimental procedure for the synthesis of racemic Proxyphylline. This protocol is adapted from a reported synthesis of enantiopure Proxyphylline.

Materials:

  • Theophylline (anhydrous)

  • Racemic Propylene Oxide

  • Triethylamine (catalytic amount)

  • Methanol

  • Ethyl acetate (for recrystallization)

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous theophylline (1 equivalent).

  • Addition of Reagents: To the flask, add methanol as the solvent, followed by a catalytic amount of triethylamine.

  • Reactant Addition: Add racemic propylene oxide (approximately 3 equivalents) to the reaction mixture.

  • Reaction Conditions: The reaction mixture is stirred and heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the theophylline is completely consumed (typically 3 hours).

  • Work-up:

    • After the reaction is complete, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting crude product is then subjected to purification.

  • Purification by Recrystallization:

    • The crude product is dissolved in a minimal amount of hot ethyl acetate.

    • Hexane is slowly added to the solution until turbidity is observed.

    • The solution is then allowed to cool to room temperature, and subsequently cooled in an ice bath to facilitate crystallization.

    • The precipitated crystals of Proxyphylline are collected by vacuum filtration.

    • The crystals are washed with a cold mixture of ethyl acetate and hexane and then dried under vacuum to yield the pure racemic Proxyphylline.

Quantitative Data

The following tables summarize the key quantitative data for Proxyphylline.

Table 1: Physicochemical Properties of Proxyphylline

PropertyValue
Molecular FormulaC₁₀H₁₄N₄O₃
Molecular Weight238.24 g/mol
AppearanceWhite crystalline powder
Melting PointNot explicitly found in search results
SolubilitySoluble in water and alcohol

Table 2: Spectroscopic Data for Proxyphylline

Spectroscopic TechniqueData
¹H NMR (Varian A-60)Data available in PubChem CID 4977.[1]
¹³C NMR (Aldrich)Data available in PubChem CID 4977.[1]
ATR-IR (Bio-Rad FTS)Data available in PubChem CID 4977.[1]
Mass Spectrometry (GC-MS) m/z peaks at 45.0 (99.99), 43.0 (32.10), 29.0 (18.83), 15.0 (12.73), 28.0 (9.80).[1]

Signaling Pathways and Mechanism of Action

Proxyphylline, as a methylxanthine derivative, is believed to exert its pharmacological effects through multiple mechanisms. The primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This increase in second messengers results in the relaxation of smooth muscles, particularly in the bronchial airways. Additionally, Proxyphylline may act as an antagonist at adenosine receptors, further contributing to its bronchodilator effects.

The following diagram illustrates the proposed signaling pathway for Proxyphylline's action.

Signaling_Pathway Proxyphylline Proxyphylline PDE Phosphodiesterase (PDE) Proxyphylline->PDE AdenosineReceptor Adenosine Receptor Proxyphylline->AdenosineReceptor AMP AMP PDE->AMP Hydrolysis GMP GMP PDE->GMP Hydrolysis Bronchoconstriction Bronchoconstriction AdenosineReceptor->Bronchoconstriction ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase GTP GTP cGMP cGMP GTP->cGMP Guanylyl Cyclase cAMP->AMP Bronchodilation Bronchodilation cAMP->Bronchodilation cGMP->GMP cGMP->Bronchodilation Adenosine Adenosine Adenosine->AdenosineReceptor

Caption: Proposed signaling pathway of Proxyphylline.

Conclusion

This technical guide outlines a straightforward and effective synthetic route for the preparation of racemic Proxyphylline. The provided experimental protocol, along with the summarized quantitative data, offers a solid foundation for researchers and drug development professionals working on the synthesis and characterization of Proxyphylline and its derivatives. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the final product. The understanding of its mechanism of action through key signaling pathways provides a basis for the rational design of novel xanthine-based therapeutics.

References

The Pharmacokinetics and Metabolism of Proxyphylline: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proxyphylline, a methylxanthine derivative, has been utilized as a bronchodilator for the management of respiratory conditions. A thorough understanding of its pharmacokinetic (PK) and metabolic profile in preclinical models is crucial for the evaluation of its therapeutic potential and safety. This technical guide provides a comprehensive overview of the known aspects of proxyphylline's absorption, distribution, metabolism, and excretion (ADME), drawing from available human data and comparative analyses with related xanthine compounds to inform preclinical research strategies. Due to a notable lack of publicly available, specific preclinical data for proxyphylline, this document also outlines standardized experimental protocols and predictive metabolic pathways to guide future research in this area.

Pharmacokinetic Profile

While specific preclinical pharmacokinetic data for proxyphylline is limited in published literature, studies in humans provide valuable insights into its behavior. The following table summarizes key pharmacokinetic parameters observed in adult human subjects.

Table 1: Human Pharmacokinetic Parameters of Proxyphylline
ParameterRoute of AdministrationValueCitation
Tmax (Time to Peak Concentration) Oral29 minutes[1]
Fraction Absorbed Oral1.05 - 1.09[1]
Apparent Volume of Distribution (Vd) Intravenous0.61 L/kg[1]
Distribution Half-life Intravenous6 minutes[1]
Biological Half-life Intravenous/Oral8.1 - 12.6 hours[1]
Unchanged Drug Excreted in Urine Intravenous18% - 29%[1]

Note: These values are derived from human studies and should be used as a preliminary guide for preclinical model selection and study design.

Metabolism

The metabolism of proxyphylline in humans has been characterized, providing a basis for predicting its metabolic fate in preclinical species. Significant species differences in the metabolism of xanthine derivatives have been observed, underscoring the importance of in vitro studies using liver microsomes from various preclinical models.[2]

Known Human Metabolites

In humans, proxyphylline is extensively metabolized. The primary metabolic pathways include oxidation and glucuronidation.[3]

  • Major Metabolite: 1-methyl-7-(beta-hydroxypropyl)xanthine (accounts for 60-65% of excreted radioactivity).[3]

  • Minor Metabolites:

    • 1-methyl-7-(beta-hydroxypropyl)uric acid (approximately 1% of excreted radioactivity).[3]

    • Proxyphylline glucuronide.[3]

    • 1-methyl-7-(beta-hydroxypropyl)xanthine glucuronide (0.5-1% of excreted radioactivity).[3]

Notably, theophylline is not a detectable metabolite of proxyphylline in humans.[3]

Predicted Preclinical Metabolic Pathways

Based on the metabolism of other xanthine derivatives like doxofylline in rat liver microsomes, it is anticipated that the primary site of metabolism for proxyphylline in preclinical models would be the N7 side chain.[4] The following diagram illustrates the predicted metabolic pathway.

G Proxyphylline Proxyphylline Metabolite1 1-methyl-7-(beta-hydroxypropyl)xanthine Proxyphylline->Metabolite1 Oxidation (Major Pathway) Metabolite3 Proxyphylline Glucuronide Proxyphylline->Metabolite3 Glucuronidation Metabolite2 1-methyl-7-(beta-hydroxypropyl)uric acid Metabolite1->Metabolite2 Further Oxidation Metabolite4 1-methyl-7-(beta-hydroxypropyl)xanthine Glucuronide Metabolite1->Metabolite4 Glucuronidation G cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analysis Phase AnimalAcclimation Animal Acclimation DosePreparation Dose Preparation AnimalAcclimation->DosePreparation Dosing Drug Administration (e.g., Oral, IV) DosePreparation->Dosing BloodCollection Serial Blood Sampling Dosing->BloodCollection PlasmaSeparation Plasma Separation BloodCollection->PlasmaSeparation SampleStorage Sample Storage (-80°C) PlasmaSeparation->SampleStorage SampleExtraction Sample Extraction (e.g., Protein Precipitation) SampleStorage->SampleExtraction LCMS_Analysis LC-MS/MS Analysis SampleExtraction->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis G cluster_0 Incubation cluster_1 Sample Processing cluster_2 Analysis MicrosomePrep Prepare Liver Microsomes (e.g., Rat, Dog, Human) IncubationMix Prepare Incubation Mixture (Proxyphylline, NADPH) MicrosomePrep->IncubationMix Incubation Incubate at 37°C IncubationMix->Incubation ReactionQuench Quench Reaction (e.g., Acetonitrile) Incubation->ReactionQuench Centrifugation Centrifugation ReactionQuench->Centrifugation SupernatantCollection Collect Supernatant Centrifugation->SupernatantCollection LCMS_Analysis LC-MS/MS Analysis SupernatantCollection->LCMS_Analysis MetaboliteID Metabolite Identification LCMS_Analysis->MetaboliteID MetabolicStability Determine Metabolic Stability LCMS_Analysis->MetabolicStability

References

Navigating the Physicochemical Landscape of Theophylline Derivatives: A Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the methodologies and data pertinent to the research and development of novel theophylline compounds.

Introduction: 7-(2-Hydroxypropoxy)theophylline is a derivative of theophylline, a methylxanthine drug widely used for its bronchodilator effects in the treatment of respiratory diseases. As with any new chemical entity, a thorough understanding of its physicochemical properties is paramount for successful formulation development and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the critical studies required to characterize the solubility and stability of this compound. While specific experimental data for this particular derivative is not yet publicly available, this document leverages established knowledge of the parent compound, theophylline, and general principles of pharmaceutical sciences to outline the necessary experimental frameworks.

Section 1: Solubility Profile

A fundamental characteristic of any active pharmaceutical ingredient (API) is its solubility, which significantly influences its bioavailability. The solubility of a compound is typically determined in a variety of solvents and at different temperatures to predict its behavior in vivo and to guide formulation strategies.

Solubility of Theophylline (Parent Compound)

As a baseline, the solubility of the parent compound, theophylline, provides valuable insights into the expected behavior of its derivatives. Theophylline is known to be sparingly soluble in water.

Solvent SystemSolubility (mg/mL)Molar Concentration (mM)Notes
Water5.527.75Requires sonication.[1][2]
Water8.3--
0.1 M NaOH20111.01Requires sonication, warming, and pH adjustment to 10 with heating to 60°C.[1]
DMSO11.1161.66Requires sonication.[1]
Methanol0.699--[2]
Ethanol15.19--[2]
PBS1161.05Requires sonication.[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline≥ 1.11≥ 6.16Clear solution.[1]
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 1.11≥ 6.16Clear solution.[1]
10% DMSO / 90% corn oil≥ 1.11≥ 6.16Clear solution.[1]

This table presents a compilation of solubility data for theophylline from various sources. The solubility of this compound would need to be experimentally determined.

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the concentration of this compound at saturation in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, phosphate buffers of different pH, ethanol, propylene glycol)

  • Shaking incubator or water bath

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Agitate the suspension at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the samples for the presence of undissolved solid.

  • Centrifuge the samples to separate the solid phase from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess API to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge sample equil1->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify using HPLC-UV ana1->ana2

Workflow for Solubility Determination

Section 2: Stability Profile

Stability testing is crucial to identify how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component of this, providing insights into the degradation pathways and the intrinsic stability of the molecule.

Principles of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing.[3][4] The primary objectives of these studies are:

  • To identify potential degradation products.

  • To establish degradation pathways.

  • To demonstrate the specificity of stability-indicating analytical methods.

  • To aid in the development of stable formulations.[4]

Common Forced Degradation Conditions

The following conditions are typically employed in forced degradation studies to evaluate the stability of a drug substance.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis0.1 M - 1 M HCl, room temperature to elevated temperatures (e.g., 60-80°C).Hydrolysis
Base Hydrolysis0.1 M - 1 M NaOH, room temperature to elevated temperatures (e.g., 60-80°C).Hydrolysis
Oxidation3-30% Hydrogen Peroxide (H₂O₂), room temperature.[3]Oxidation
ThermalDry heat (e.g., 60-80°C) for an extended period.Thermolysis
PhotolyticExposure to a combination of visible and UV light with a specified intensity and duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5]Photolysis
Experimental Protocol for a Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound (in solid form and in solution)

  • Reagents for stress conditions (HCl, NaOH, H₂O₂)

  • Temperature-controlled ovens

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol). For solid-state studies, use the neat API.

  • Stress Application:

    • Hydrolysis: Add the acidic or basic solution to the API solution and incubate at the desired temperature. At specified time points, withdraw samples and neutralize them.

    • Oxidation: Add the oxidizing agent to the API solution and incubate. Withdraw samples at various time points.

    • Thermal: Place the solid API and solutions in a temperature-controlled oven.

    • Photolytic: Expose the solid API and solutions to light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: Analyze all stressed samples and a non-stressed control using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of the API.

    • Identify and characterize the major degradation products, if any, using techniques such as mass spectrometry (MS).

    • Determine the mass balance to ensure that all degradation products are accounted for.

G cluster_stress Application of Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation start Start: Prepare API Solutions and Solid Samples acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxid Oxidation start->oxid therm Thermal Stress start->therm photo Photolytic Stress start->photo analyze Analyze all samples with Stability-Indicating HPLC acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze eval1 Calculate % Degradation analyze->eval1 eval2 Identify Degradation Products (HPLC-MS) eval1->eval2 eval3 Determine Mass Balance eval2->eval3

Workflow for a Forced Degradation Study

Conclusion

The successful development of this compound as a therapeutic agent is contingent upon a thorough characterization of its solubility and stability. While specific data for this derivative is not yet available, the methodologies and baseline data from the parent compound, theophylline, provide a robust framework for initiating these critical studies. The experimental protocols outlined in this guide for solubility determination and forced degradation studies are fundamental to building a comprehensive physicochemical profile. This, in turn, will enable rational formulation design, the establishment of appropriate storage conditions, and ultimately, the delivery of a safe and effective medication.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 7-(2-Hydroxypropoxy)theophylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(2-Hydroxypropoxy)theophylline, also known as Proxyphylline, is a derivative of theophylline, a methylxanthine compound with well-established therapeutic applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information presented herein is intended to support research, drug development, and quality control activities. All quantitative data are summarized in structured tables for ease of reference. Detailed experimental protocols for key analytical procedures are provided, alongside graphical representations of its primary mechanisms of action to facilitate a deeper understanding of its pharmacological context.

Chemical Identity and Physical Properties

This compound is a white to off-white solid. Its chemical structure consists of a theophylline core substituted at the 7-position with a 2-hydroxypropoxy group. This modification influences its physicochemical properties, including solubility and potential for hydrogen bonding, which in turn can affect its pharmacokinetic profile.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
IUPAC Name 7-(2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Synonyms Proxyphylline, 7-(β-Hydroxypropyl)theophylline
CAS Number 603-00-9
Chemical Formula C₁₀H₁₄N₄O₃
Molecular Weight 238.24 g/mol
InChI Key KYHQZNGJUGFTGR-UHFFFAOYSA-N
SMILES CC(O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point 134-136 °C[1]
Boiling Point (Predicted) 487.2 ± 51.0 °C[1]
Water Solubility 285.7 g/L (temperature not stated)[1]
Solubility in other solvents DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 1 mg/ml; PBS (pH 7.2): 1 mg/ml[1]
pKa (Predicted) 14.55 ± 0.20[1]
logP (Predicted) -0.8[2]
Appearance White to Off-White Solid[1]
Storage Temperature Room Temperature, Inert atmosphere[1]

Experimental Protocols

The following sections detail standardized experimental procedures for determining key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of its purity. The following capillary method is a standard procedure.

Experimental Workflow for Melting Point Determination

cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Reporting prep1 Grind the sample to a fine powder. prep2 Pack the powdered sample into a capillary tube to a height of 2-3 mm. prep1->prep2 prep3 Seal one end of the capillary tube if not already sealed. prep2->prep3 meas1 Place the capillary tube in a melting point apparatus. prep3->meas1 meas2 Heat rapidly to ~15-20°C below the expected melting point. meas1->meas2 meas3 Decrease heating rate to 1-2°C per minute. meas2->meas3 meas4 Record the temperature at which the first liquid appears (T1). meas3->meas4 meas5 Record the temperature at which the entire sample is liquid (T2). meas4->meas5 report1 The melting point is reported as the range T1 - T2. meas5->report1

Caption: Workflow for determining the melting point of a solid organic compound.

Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered.

    • Introduce the powdered sample into a capillary tube, tapping gently to pack the solid to a height of approximately 2-3 mm.[2]

  • Apparatus Setup:

    • Place the capillary tube into the heating block of a calibrated melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

  • Measurement:

    • Heat the apparatus at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.[3]

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears.

    • Continue heating and record the temperature at which the entire sample has melted.

  • Data Analysis:

    • The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. A narrow melting range (1-2°C) is indicative of a pure compound.

Determination of Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[4][5]

Experimental Workflow for Solubility Determination (Shake-Flask Method)

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask. equil1 Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). prep1->equil1 anal1 Allow the undissolved solid to settle. equil1->anal1 anal2 Withdraw an aliquot of the supernatant. anal1->anal2 anal3 Filter the aliquot to remove any remaining solid particles. anal2->anal3 anal4 Determine the concentration of the solute in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). anal3->anal4

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Protocol:

  • Preparation:

    • Add an excess of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a sealed, inert container.

    • The presence of undissolved solid is essential to ensure that a saturated solution is formed.

  • Equilibration:

    • Place the container in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The time required should be established through preliminary experiments.

  • Sample Analysis:

    • After equilibration, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any suspended microparticles.

    • Dilute the filtrate as necessary and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or g/L.

Determination of pKa

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a weakly acidic or basic compound.

Experimental Workflow for pKa Determination (Potentiometric Titration)

cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture). setup2 Calibrate a pH meter with standard buffer solutions. setup1->setup2 setup3 Immerse the pH electrode in the sample solution. setup2->setup3 titr1 Add a standardized titrant (e.g., NaOH for a weak acid) in small, known increments. setup3->titr1 titr2 Record the pH of the solution after each addition of titrant. titr1->titr2 titr3 Continue the titration past the equivalence point. titr2->titr3 anal1 Plot the pH versus the volume of titrant added. titr3->anal1 anal2 Determine the equivalence point from the inflection point of the titration curve (or its derivative). anal1->anal2 anal3 The pH at the half-equivalence point is equal to the pKa. anal2->anal3

Caption: Workflow for determining the pKa of a weak acid by potentiometric titration.

Protocol:

  • Preparation and Setup:

    • Accurately weigh and dissolve a sample of this compound in a known volume of a suitable solvent (e.g., deionized water).

    • Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.

  • Titration:

    • Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Record the initial pH of the sample solution.

    • Add the titrant in small, precise increments, recording the pH after each addition. Smaller increments should be used near the expected equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

    • The pKa is determined from the pH at the half-equivalence point (the volume of titrant added is half of that required to reach the equivalence point). According to the Henderson-Hasselbalch equation, at this point, pH = pKa.[6]

Mechanism of Action: Signaling Pathways

This compound, as a derivative of theophylline, is understood to exert its pharmacological effects primarily through two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[7][8][9]

Phosphodiesterase (PDE) Inhibition

Proxyphylline acts as a non-selective inhibitor of phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, particularly PDE3 and PDE4 in airway smooth muscle cells, it leads to an accumulation of intracellular cAMP.[7][10][11] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.

Signaling Pathway of PDE Inhibition by this compound

Proxyphylline This compound PDE Phosphodiesterase (PDE) Proxyphylline->PDE Inhibits ATP ATP PDE->ATP Degrades to AMP cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AC Adenylyl Cyclase AC->cAMP Converts Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Inhibition of phosphodiesterase by this compound.

Adenosine Receptor Antagonism

Proxyphylline can also act as an antagonist at adenosine receptors, particularly A1 and A2A receptors. In the airways, adenosine can induce bronchoconstriction by acting on A1 receptors on mast cells and smooth muscle. By blocking these receptors, Proxyphylline can prevent adenosine-mediated bronchoconstriction.

Signaling Pathway of Adenosine Receptor Antagonism

Proxyphylline This compound AdenosineReceptor Adenosine Receptor (e.g., A1) Proxyphylline->AdenosineReceptor Blocks Adenosine Adenosine Adenosine->AdenosineReceptor Activates Bronchoconstriction Bronchoconstriction AdenosineReceptor->Bronchoconstriction Leads to

Caption: Antagonism of adenosine receptors by this compound.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound and provided detailed experimental protocols for their determination. The inclusion of its primary signaling pathways offers a molecular basis for its pharmacological activity. This consolidated information serves as a valuable resource for scientists and researchers engaged in the study and development of xanthine-based therapeutics. It is important to note that some of the presented data, such as the boiling point and pKa, are predicted values and should be confirmed by experimental determination for critical applications.

References

The Anti-inflammatory Potential of Proxyphylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxyphylline, a xanthine derivative, is primarily recognized for its bronchodilatory effects in the management of respiratory conditions. However, emerging evidence, largely extrapolated from studies on the structurally similar compound theophylline, suggests a significant, yet under-explored, anti-inflammatory potential. This technical guide provides a comprehensive overview of the current understanding of Proxyphylline's anti-inflammatory properties, focusing on its core mechanism of action, potential impact on key signaling pathways, and its effects on inflammatory mediators. This document synthesizes the available quantitative data, outlines relevant experimental protocols, and employs visualizations to elucidate complex biological interactions, offering a valuable resource for researchers and professionals in drug development.

Core Mechanism of Action: Phosphodiesterase Inhibition

Proxyphylline's primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[1] PDEs are responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, Proxyphylline leads to an accumulation of cAMP and cGMP within the cell. This increase in cyclic nucleotides is pivotal to its anti-inflammatory effects, as cAMP is a known suppressor of inflammatory cell activation and mediator release.

Quantitative Data: Phosphodiesterase Inhibition

The inhibitory activity of Proxyphylline against cAMP and cGMP phosphodiesterases in human lung tissue has been quantified, as detailed in the table below.

CompoundSubstrateApparent Inhibition Constant (Ki) (mmol/L)
ProxyphyllinecAMP (low concentration)0.06 - 0.7
ProxyphyllinecGMP (low & high concentration)0.06 - 0.7
ProxyphyllinecAMP (high concentration)1.0

Data sourced from a study on human lung tissue.

Modulation of Inflammatory Signaling Pathways

While direct evidence for Proxyphylline's effects on specific signaling pathways is limited, the well-documented actions of theophylline provide a strong inferential basis for its potential to modulate key inflammatory cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Theophylline has been shown to inhibit NF-κB activation in various cell types. It is hypothesized that Proxyphylline may exert a similar effect, likely through the cAMP-dependent activation of Protein Kinase A (PKA), which can interfere with multiple steps in the NF-κB activation cascade.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IKK Complex->NF-κB (p50/p65) Releases IκBα->NF-κB (p50/p65) Inhibits NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates Proxyphylline Proxyphylline PDE PDE Proxyphylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA PKA cAMP->PKA Activates PKA->IKK Complex Inhibits DNA DNA NF-κB (p50/p65)_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway by Proxyphylline.
The MAPK Signaling Pathway

The MAPK family, including p38, ERK1/2, and JNK, are critical regulators of cellular responses to external stressors, including inflammation. Activation of these kinases leads to the production of pro-inflammatory cytokines and other inflammatory mediators. Theophylline has been suggested to interfere with MAPK signaling, and it is plausible that Proxyphylline shares this capability.

MAPK_Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Surface Receptor Cell Surface Receptor Inflammatory Stimulus->Cell Surface Receptor Upstream Kinases Upstream Kinases Cell Surface Receptor->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK ERK1/2 ERK1/2 Upstream Kinases->ERK1/2 JNK JNK Upstream Kinases->JNK Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) p38 MAPK->Transcription Factors (e.g., AP-1) ERK1/2->Transcription Factors (e.g., AP-1) JNK->Transcription Factors (e.g., AP-1) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Pro-inflammatory Gene Expression Proxyphylline Proxyphylline PDE PDE Proxyphylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA PKA cAMP->PKA Activates PKA->Upstream Kinases Inhibits

Figure 2: Postulated modulation of the MAPK signaling pathway by Proxyphylline.

Effects on Inflammatory Cells and Mediators

The anti-inflammatory effects of xanthine derivatives are exerted through their influence on various immune cells and the mediators they release.

Eosinophils and Neutrophils

In inflammatory conditions such as asthma, eosinophils and neutrophils play a crucial role. Theophylline has been shown to reduce the number of activated eosinophils in the airways. It is anticipated that Proxyphylline may have a similar inhibitory effect on the recruitment and activation of these granulocytes.

Cytokine Production

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory cascade. Conversely, anti-inflammatory cytokines like Interleukin-10 (IL-10) help to resolve inflammation. Studies on theophylline have demonstrated an inhibition of TNF-α and an increase in IL-10 production. It is highly probable that Proxyphylline also modulates the balance of pro- and anti-inflammatory cytokines.

Quantitative Data: Theophylline's Effect on Cytokine Production

The following table summarizes the observed effects of theophylline on cytokine production, which may serve as a proxy for the anticipated effects of Proxyphylline.

CytokineCell TypeStimulusTheophylline ConcentrationEffect
TNF-αMononuclear PhagocytesSpontaneous15 µg/dLSlight Inhibition
IFN-γPeripheral Blood Mononuclear CellsSpontaneous15 µg/dLSignificant Inhibition
IL-10Peripheral Blood Mononuclear CellsSpontaneous15 µg/dL2.8-fold Increase

Data from a study on peripheral blood mononuclear cells from asthmatic subjects.

Experimental Protocols

To further investigate the anti-inflammatory potential of Proxyphylline, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays
  • Phosphodiesterase Activity Assay:

    • Objective: To determine the IC50 of Proxyphylline for various PDE isoforms.

    • Methodology: Utilize commercially available PDE activity assay kits. Briefly, purified recombinant PDE enzymes are incubated with Proxyphylline at various concentrations, followed by the addition of cAMP or cGMP as a substrate. The amount of remaining substrate or the product of its hydrolysis is then quantified, typically using a fluorescence- or luminescence-based detection method.

  • Cytokine Release Assay:

    • Objective: To quantify the effect of Proxyphylline on the release of pro- and anti-inflammatory cytokines.

    • Cell Line: RAW 264.7 (murine macrophages) or human peripheral blood mononuclear cells (PBMCs).

    • Methodology:

      • Culture cells to an appropriate density.

      • Pre-treat cells with varying concentrations of Proxyphylline for 1-2 hours.

      • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL).

      • Incubate for a defined period (e.g., 24 hours).

      • Collect the cell culture supernatant.

      • Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot for Signaling Pathway Analysis:

    • Objective: To assess the effect of Proxyphylline on the phosphorylation of key proteins in the NF-κB and MAPK pathways.

    • Methodology:

      • Treat cells with Proxyphylline and/or LPS as described for the cytokine release assay.

      • Lyse the cells at various time points to extract total protein.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2).

      • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Experimental_Workflow Cell Culture (e.g., RAW 264.7) Cell Culture (e.g., RAW 264.7) Pre-treatment with Proxyphylline Pre-treatment with Proxyphylline Cell Culture (e.g., RAW 264.7)->Pre-treatment with Proxyphylline Stimulation with LPS Stimulation with LPS Pre-treatment with Proxyphylline->Stimulation with LPS Incubation Incubation Stimulation with LPS->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection Cell Lysis Cell Lysis Incubation->Cell Lysis ELISA for Cytokines ELISA for Cytokines Supernatant Collection->ELISA for Cytokines Western Blot for Signaling Proteins Western Blot for Signaling Proteins Cell Lysis->Western Blot for Signaling Proteins

Figure 3: General experimental workflow for in vitro anti-inflammatory assays.
In Vivo Models

  • Carrageenan-Induced Paw Edema:

    • Objective: To evaluate the acute anti-inflammatory effect of Proxyphylline in vivo.

    • Animal Model: Wistar or Sprague-Dawley rats.

    • Methodology:

      • Administer Proxyphylline orally or intraperitoneally at various doses.

      • After a set period (e.g., 1 hour), inject a sub-plantar injection of carrageenan into the right hind paw.

      • Measure the paw volume at regular intervals using a plethysmometer.

      • Calculate the percentage inhibition of edema compared to a vehicle-treated control group.

Conclusion and Future Directions

Proxyphylline exhibits a clear potential as an anti-inflammatory agent, primarily through its established mechanism of phosphodiesterase inhibition. While direct experimental evidence for its effects on specific inflammatory pathways and mediators is currently limited, the extensive research on the closely related compound, theophylline, provides a strong foundation for inferring its likely activities.

Future research should focus on generating specific data for Proxyphylline to confirm and quantify its anti-inflammatory effects. This includes determining its IC50 values for the inhibition of key inflammatory cytokines, elucidating its precise impact on the NF-κB and MAPK signaling pathways through detailed molecular studies, and evaluating its efficacy in a broader range of in vivo inflammatory models. Such studies will be crucial in fully characterizing the anti-inflammatory profile of Proxyphylline and determining its potential for therapeutic applications beyond its current use as a bronchodilator.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of 7-(2-Hydroxypropoxy)theophylline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of 7-(2-Hydroxypropoxy)theophylline. Due to the limited availability of specific published methods for this analyte, the following protocol is based on established methodologies for theophylline and its derivatives. This method is intended for researchers, scientists, and drug development professionals and should be fully validated before implementation in a regulated environment.

Introduction

This compound is a derivative of theophylline, a methylxanthine drug widely used in the treatment of respiratory diseases. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive protocol for a reversed-phase HPLC-UV method suitable for this purpose.

Experimental

2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (analytical grade)

    • Potassium dihydrogen phosphate (analytical grade)

2.2. Chromatographic Conditions

A summary of the proposed chromatographic conditions is presented in Table 1.

Table 1: Proposed HPLC-UV Chromatographic Conditions

ParameterRecommended Condition
Mobile Phase Isocratic: Acetonitrile and 25 mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 4.0 with phosphoric acid) in a 20:80 (v/v) ratio.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 274 nm (This should be confirmed by determining the λmax of this compound).
Run Time Approximately 10 minutes

2.3. Preparation of Solutions

  • Buffer Preparation (25 mM Potassium Dihydrogen Phosphate, pH 4.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 4.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Mix 200 mL of acetonitrile with 800 mL of the prepared phosphate buffer. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

2.4. Sample Preparation

The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For drug products, a suitable extraction procedure may be required, followed by dilution with the mobile phase. All samples should be filtered through a 0.45 µm syringe filter before injection.

Method Validation

The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any other components in the sample matrix. Peak purity should be assessed using a photodiode array (PDA) detector if available.
Linearity A linear relationship between concentration and peak area should be established over the desired range. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The recovery should be within 98-102% at three different concentration levels.
Precision The relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve.
Robustness The method's performance should not be significantly affected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition).

Diagrams

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase E Equilibrate HPLC System A->E B Prepare Standard Stock Solution C Prepare Working Standards B->C F Inject Standards and Samples C->F D Prepare Sample Solution D->F E->F G Acquire Chromatographic Data F->G H Integrate Peaks G->H I Generate Calibration Curve H->I J Quantify Analyte in Samples I->J

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Validation_Process cluster_params Validation Parameters Specificity Specificity Validated Validated Method Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Method Developed HPLC Method Validation Method Validation Method->Validation Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOD_LOQ Validation->Robustness Validation->Validated Meets Acceptance Criteria

Caption: Logical relationship of the HPLC method validation process.

Conclusion

The proposed HPLC-UV method provides a starting point for the reliable quantification of this compound. The described protocol, based on established analytical principles for similar compounds, requires thorough validation to ensure its suitability for its intended application. This includes confirming the optimal detection wavelength and verifying performance characteristics such as specificity, linearity, accuracy, and precision.

Application Notes and Protocols for the LC-MS/MS Analysis of Proxyphylline in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Proxyphylline in biological fluids, specifically human plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols detailed below are based on established methodologies for similar xanthine derivatives and are intended to serve as a robust starting point for method development and validation in a research or clinical setting.

Introduction

Proxyphylline, a derivative of theophylline, is a methylxanthine drug used for its bronchodilator effects in the treatment of respiratory diseases such as asthma. Accurate and reliable quantification of Proxyphylline in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. LC-MS/MS offers high sensitivity and selectivity, making it the preferred analytical technique for this purpose.

This application note describes a proposed LC-MS/MS method for the determination of Proxyphylline in human plasma and urine, including detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data from a method validation, based on typical performance characteristics of similar bioanalytical assays, is also presented.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described LC-MS/MS method for the analysis of Proxyphylline in human plasma and urine. This data is illustrative and serves as a benchmark for a successfully validated method.

Table 1: Method Validation Summary for Proxyphylline in Human Plasma

Validation ParameterResult
Linearity Range5 - 2000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ)5 ng/mL
Limit of Detection (LOD)1.5 ng/mL
Intra-day Precision & Accuracy
LLOQ QC (5 ng/mL)Precision: ≤ 15%, Accuracy: 85-115%
Low QC (15 ng/mL)Precision: ≤ 15%, Accuracy: 85-115%
Medium QC (200 ng/mL)Precision: ≤ 15%, Accuracy: 85-115%
High QC (1600 ng/mL)Precision: ≤ 15%, Accuracy: 85-115%
Inter-day Precision & Accuracy
LLOQ QC (5 ng/mL)Precision: ≤ 15%, Accuracy: 85-115%
Low QC (15 ng/mL)Precision: ≤ 15%, Accuracy: 85-115%
Medium QC (200 ng/mL)Precision: ≤ 15%, Accuracy: 85-115%
High QC (1600 ng/mL)Precision: ≤ 15%, Accuracy: 85-115%
Recovery
Proxyphylline85 - 95%
Internal Standard (8-Chlorotheophylline)88 - 92%
Matrix Effect
Proxyphylline90 - 110%
Internal Standard (8-Chlorotheophylline)92 - 108%
Stability
Bench-top (24h, Room Temperature)Stable
Freeze-thaw (3 cycles)Stable
Long-term (-80°C, 30 days)Stable

Table 2: Method Validation Summary for Proxyphylline in Human Urine

Validation ParameterResult
Linearity Range10 - 5000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ)10 ng/mL
Limit of Detection (LOD)3 ng/mL
Intra-day Precision & Accuracy
LLOQ QC (10 ng/mL)Precision: ≤ 15%, Accuracy: 85-115%
Low QC (30 ng/mL)Precision: ≤ 15%, Accuracy: 85-115%
Medium QC (500 ng/mL)Precision: ≤ 15%, Accuracy: 85-115%
High QC (4000 ng/mL)Precision: ≤ 15%, Accuracy: 85-115%
Inter-day Precision & Accuracy
LLOQ QC (10 ng/mL)Precision: ≤ 15%, Accuracy: 85-115%
Low QC (30 ng/mL)Precision: ≤ 15%, Accuracy: 85-115%
Medium QC (500 ng/mL)Precision: ≤ 15%, Accuracy: 85-115%
High QC (4000 ng/mL)Precision: ≤ 15%, Accuracy: 85-115%
Recovery
Proxyphylline88 - 98%
Internal Standard (8-Chlorotheophylline)90 - 95%
Matrix Effect
Proxyphylline88 - 112%
Internal Standard (8-Chlorotheophylline)91 - 109%
Stability
Bench-top (24h, Room Temperature)Stable
Freeze-thaw (3 cycles)Stable
Long-term (-20°C, 30 days)Stable

Experimental Protocols

Materials and Reagents
  • Proxyphylline reference standard (>98% purity)

  • 8-Chlorotheophylline (Internal Standard, IS) (>98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (with K2-EDTA as anticoagulant)

  • Human urine

Stock and Working Solutions Preparation
  • Proxyphylline Stock Solution (1 mg/mL): Accurately weigh 10 mg of Proxyphylline and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 8-Chlorotheophylline and dissolve in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Proxyphylline stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the IS stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation
  • Label microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma into the respective tubes.

  • Add 20 µL of the internal standard working solution (100 ng/mL 8-Chlorotheophylline in methanol) to all tubes except for the blank matrix samples.

  • Add 300 µL of methanol to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

  • Label microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of urine into the respective tubes.

  • Add 20 µL of the internal standard working solution (100 ng/mL 8-Chlorotheophylline in methanol) to all tubes except for the blank matrix samples.

  • Add 430 µL of 50:50 (v/v) methanol:water.

  • Vortex mix for 30 seconds.

  • Transfer the mixture to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: UPLC System

  • Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    0.5 95 5
    2.5 10 90
    3.5 10 90
    3.6 95 5

    | 5.0 | 95 | 5 |

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
    Proxyphylline 239.1 181.0 0.1 30 20

    | 8-Chlorotheophylline (IS) | 215.0 | 158.0 | 0.1 | 35 | 25 |

Note: Cone voltage and collision energy should be optimized for the specific instrument being used. A collision energy optimization can be performed by infusing a standard solution of Proxyphylline and monitoring the intensity of the m/z 181.0 product ion while varying the collision energy.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma/Urine) add_is Add Internal Standard (8-Chlorotheophylline) sample->add_is plasma_prep Protein Precipitation (Methanol) add_is->plasma_prep Plasma urine_prep Dilution (Methanol/Water) add_is->urine_prep Urine centrifuge Centrifugation plasma_prep->centrifuge supernatant Collect Supernatant/Diluted Sample urine_prep->supernatant centrifuge->supernatant injection Inject into UPLC System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Proxyphylline calibration->quantification

Caption: Overview of the analytical workflow for Proxyphylline quantification.

Signaling Pathway (Illustrative)

Proxyphylline, as a methylxanthine, is known to inhibit phosphodiesterases (PDEs). The following diagram illustrates this general mechanism of action.

signaling_pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP Converts PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades Bronchodilation Bronchodilation PKA->Bronchodilation Leads to Proxyphylline Proxyphylline Proxyphylline->PDE Inhibits

Caption: General mechanism of action of Proxyphylline via PDE inhibition.

Logical Relationship for Method Validation

validation_logic cluster_core_validation Core Validation Parameters cluster_stability_assessment Stability Assessment Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity ValidatedMethod Validated Bioanalytical Method Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LLOQ Lower Limit of Quantification Accuracy->LLOQ Precision->LLOQ Recovery Recovery LLOQ->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect BenchTop Bench-Top Stability MatrixEffect->BenchTop FreezeThaw Freeze-Thaw Stability BenchTop->FreezeThaw LongTerm Long-Term Stability FreezeThaw->LongTerm LongTerm->ValidatedMethod

Caption: Interrelationship of key parameters for bioanalytical method validation.

Application Notes and Protocols for a Validated HPLC-UV Assay for 7-(2-Hydroxypropoxy)theophylline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, specific validated assays for 7-(2-Hydroxypropoxy)theophylline are limited. The following application note and protocol are representative examples based on established and validated methods for the closely related compound, theophylline. The data presented is illustrative.

Introduction

This compound is a derivative of theophylline, a methylxanthine drug used in therapy for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Accurate quantification of this compound in bulk drug substance and pharmaceutical dosage forms is critical for quality control and regulatory compliance. This document describes a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The method is demonstrated to be simple, rapid, accurate, and precise, making it suitable for routine analysis.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (Analytical grade)

  • 0.45 µm membrane filters

2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV-Vis detector was used.

ParameterCondition
Instrument HPLC with UV-Vis Detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Orthophosphoric acid in water (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Injection Volume 20 µL
Column Temperature Ambient (approximately 25°C)
Run Time 10 minutes

3. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-50 µg/mL.

4. Sample Preparation

  • For Bulk Drug Substance: Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and prepare a 1000 µg/mL solution in methanol. Further dilute with the mobile phase to a final concentration within the calibration range.

  • For Pharmaceutical Dosage Forms (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm membrane filter. Further dilute the filtrate with the mobile phase to a final concentration within the calibration range.

5. Assay Validation The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
5125.3
10251.8
20502.5
30754.1
401005.7
501257.2
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD
80%87.9599.380.85
100%1010.08100.800.62
120%1211.9299.330.77

Table 3: Precision Data

Precision TypeConcentration (µg/mL)Measured Concentration (µg/mL) (Mean ± SD, n=6)% RSD
Intra-day 2020.1 ± 0.150.75
Inter-day 2019.8 ± 0.281.41

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.15
LOQ 0.45

Visualizations

Assay_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions hplc_injection Inject into HPLC System prep_standards->hplc_injection prep_samples Prepare Sample Solutions prep_samples->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation uv_detection UV Detection at 272 nm chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Caption: Experimental workflow for the HPLC-UV assay of this compound.

Validation_Flow start Method Development validation Method Validation start->validation specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq end Validated Method specificity->end linearity->end accuracy->end precision->end lod_loq->end

Caption: Logical flow of the assay validation process according to ICH guidelines.

Application Notes: In Vitro Dissolution Testing of Proxyphylline Tablets

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proxyphylline is a xanthine derivative with bronchodilator and vasodilator effects, commonly used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The in vitro dissolution testing of Proxyphylline tablets is a critical quality control parameter that ensures batch-to-batch consistency and can provide insights into the in vivo performance of the drug product. This protocol outlines the methodology for performing dissolution testing on Proxyphylline tablets, applicable during formulation development, for quality control, and in support of regulatory submissions.

Principle of the Test

The dissolution test measures the rate and extent to which Proxyphylline is released from the tablet into a specified dissolution medium under controlled conditions. This is achieved by placing the tablet in a dissolution apparatus that maintains a constant temperature and agitation. Samples of the dissolution medium are withdrawn at predetermined time intervals and analyzed to determine the concentration of the dissolved active pharmaceutical ingredient (API). The analytical finish for Proxyphylline is typically performed using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Key Considerations

  • Dissolution Medium Selection: The choice of dissolution medium should be based on the physiological conditions of the gastrointestinal tract and the solubility of Proxyphylline. A common starting point is to use media with pH values ranging from 1.2 (simulated gastric fluid) to 6.8 (simulated intestinal fluid).[1]

  • Apparatus Selection: The USP Apparatus 1 (Basket) or Apparatus 2 (Paddle) are typically used for tablets.[1] The paddle method is often preferred for tablets that do not disintegrate or float.

  • Agitation Speed: The rotation speed of the basket or paddle should be sufficient to ensure a uniform concentration of the dissolved drug in the medium without causing turbulence that could lead to artificially high dissolution rates. Typical speeds range from 50 to 100 rpm.[2]

  • Sink Conditions: Ideally, the volume of the dissolution medium should be at least three times the volume required to form a saturated solution of the drug. This ensures that the dissolution rate is not limited by the solubility of the drug in the medium.

  • Analytical Method: The chosen analytical method must be validated for linearity, accuracy, precision, and specificity for the quantification of Proxyphylline in the presence of formulation excipients. UV spectrophotometry at a λmax of approximately 275 nm can be a suitable method.[3][4][5]

Quantitative Data Summary

As specific dissolution profile data for Proxyphylline tablets was not available in the provided search results, the following table is a template for summarizing such data.

Time (minutes)% Drug Dissolved (Mean)% RSD
15
30
45
60
90
120

Experimental Protocol

1.0 Objective

To provide a detailed procedure for the in vitro dissolution testing of Proxyphylline tablets.

2.0 Materials and Equipment

  • Proxyphylline Tablets

  • Proxyphylline Reference Standard

  • Dissolution Test Apparatus (USP Apparatus 2 - Paddle)

  • UV-Vis Spectrophotometer or HPLC system with a UV detector

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

  • pH meter

  • Dissolution Medium: 900 mL of pH 6.8 phosphate buffer

  • Reagents for dissolution medium preparation (e.g., potassium phosphate monobasic, sodium hydroxide)

3.0 Preparation of Dissolution Medium (pH 6.8 Phosphate Buffer)

  • Dissolve a sufficient amount of potassium phosphate monobasic in deionized water to achieve the desired molarity.

  • Adjust the pH to 6.8 ± 0.05 with sodium hydroxide.

  • De-aerate the medium before use.

4.0 Standard Solution Preparation

  • Accurately weigh a suitable amount of Proxyphylline Reference Standard and transfer it to a volumetric flask.

  • Dissolve in the dissolution medium to obtain a known concentration.

  • Prepare further dilutions as necessary to bracket the expected concentrations of the test samples.

5.0 Dissolution Test Procedure

  • Set up the dissolution apparatus according to the manufacturer's instructions.

  • Fill each dissolution vessel with 900 mL of the de-aerated pH 6.8 phosphate buffer.

  • Equilibrate the medium to a temperature of 37 ± 0.5°C.[1]

  • Set the paddle rotation speed to 75 rpm.[1]

  • Carefully place one Proxyphylline tablet into each dissolution vessel.

  • Start the dissolution test and the timer simultaneously.

  • Withdraw samples (e.g., 5 mL) from each vessel at predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a suitable filter (e.g., 0.45 µm) immediately after withdrawal.

6.0 Sample Analysis (UV-Vis Spectrophotometry)

  • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for Proxyphylline (approximately 275 nm), using the dissolution medium as a blank.[3][4][5]

  • Calculate the concentration of Proxyphylline in each sample using the absorbance of the standard solution and the prepared calibration curve.

7.0 Calculation

Calculate the percentage of Proxyphylline dissolved at each time point using the following formula:

% Dissolved = (Concentration of Proxyphylline in sample × Volume of dissolution medium) / (Label claim of the tablet) × 100

8.0 Acceptance Criteria

For immediate-release tablets, a common acceptance criterion is that not less than 80% (Q) of the labeled amount of Proxyphylline is dissolved within a specified time (e.g., 60 minutes). For sustained-release formulations, multiple time point criteria would be established.[6]

Experimental Workflow Diagram

Dissolution_Testing_Workflow cluster_prep cluster_dissolution cluster_analysis cluster_calculation prep Preparation dissolution Dissolution Test media_prep Prepare Dissolution Medium (pH 6.8 Phosphate Buffer) setup Set up Dissolution Apparatus (USP App 2, 37°C, 75 rpm) media_prep->setup std_prep Prepare Standard Solution (Proxyphylline RS) measure_abs Measure Absorbance (UV-Vis at 275 nm) std_prep->measure_abs analysis Analysis add_tablet Add Tablet to Vessel setup->add_tablet sampling Withdraw Samples at Predetermined Time Points add_tablet->sampling filter_sample Filter Samples sampling->filter_sample calculation Data Processing filter_sample->measure_abs calc_dissolved Calculate % Drug Dissolved measure_abs->calc_dissolved report Report Results calc_dissolved->report

Caption: Workflow for the in vitro dissolution testing of Proxyphylline tablets.

References

Application Notes and Protocols for Proxyphylline in Preclinical Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxyphylline is a xanthine derivative, structurally related to theophylline, that has been investigated for its therapeutic potential in respiratory diseases characterized by airway obstruction, such as asthma.[1] Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This increase in cAMP results in the relaxation of bronchial smooth muscle, leading to bronchodilation.[1][2] Additionally, Proxyphylline is suggested to have mild anti-inflammatory effects, which may contribute to its therapeutic profile in asthma.[1][2]

These application notes provide an overview of the use of Proxyphylline in established preclinical models of allergic asthma. The protocols detailed below are standard methodologies for inducing and evaluating key features of asthma in murine models, which can be adapted for testing the efficacy of compounds like Proxyphylline.

Mechanism of Action: Signaling Pathway

Proxyphylline's primary mechanism of action involves the non-selective inhibition of phosphodiesterase (PDE) enzymes. In airway smooth muscle cells, this leads to an accumulation of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, leading to the sequestration of intracellular calcium and the inhibition of myosin light chain kinase (MLCK), ultimately resulting in smooth muscle relaxation and bronchodilation.

Proxyphylline_Mechanism_of_Action cluster_0 Airway Smooth Muscle Cell Proxyphylline Proxyphylline PDE Phosphodiesterase (PDE) Proxyphylline->PDE Inhibition cAMP cAMP PDE->cAMP Degradation ATP ATP AC Adenylate Cyclase AC->cAMP Conversion AMP 5'-AMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation Leads to

Proxyphylline's primary mechanism of action.

Data Presentation

Disclaimer: The following tables are illustrative templates. Extensive searches of scientific literature did not yield specific quantitative data from preclinical studies evaluating Proxyphylline in murine models of asthma. These templates are provided to guide researchers on how to present data when testing compounds like Proxyphylline.

Table 1: Effect of Proxyphylline on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (x10⁵)Macrophages (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)
Naive Control1.5 ± 0.31.4 ± 0.30.1 ± 0.050.2 ± 0.10.5 ± 0.2
OVA/Vehicle8.2 ± 1.13.5 ± 0.645.1 ± 5.22.5 ± 0.83.1 ± 0.7
OVA/Proxyphylline (Low Dose)6.5 ± 0.9#3.2 ± 0.532.7 ± 4.1#2.1 ± 0.62.5 ± 0.5
OVA/Proxyphylline (High Dose)4.8 ± 0.7#2.8 ± 0.420.3 ± 3.5#1.8 ± 0.51.9 ± 0.4#
OVA/Dexamethasone3.1 ± 0.5#2.5 ± 0.45.2 ± 1.8#1.1 ± 0.31.2 ± 0.3#
Data are presented as mean ± SEM. p<0.05 compared to Naive Control. #p<0.05 compared to OVA/Vehicle.

Table 2: Effect of Proxyphylline on Th2 Cytokine and IgE Levels

Treatment GroupIL-4 (pg/mL) in BALFIL-5 (pg/mL) in BALFIL-13 (pg/mL) in BALFOVA-specific IgE (ng/mL) in Serum
Naive Control10 ± 28 ± 315 ± 4< 10
OVA/Vehicle85 ± 12120 ± 15150 ± 20850 ± 110
OVA/Proxyphylline (Low Dose)68 ± 10#95 ± 11#125 ± 18#720 ± 95
OVA/Proxyphylline (High Dose)50 ± 8#70 ± 9#98 ± 12#610 ± 80#
OVA/Dexamethasone25 ± 5#30 ± 6#45 ± 8#250 ± 50#
*Data are presented as mean ± SEM. p<0.05 compared to Naive Control. #p<0.05 compared to OVA/Vehicle.

Table 3: Effect of Proxyphylline on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment GroupBaseline PenhPenh at 3.125 mg/mL MChPenh at 6.25 mg/mL MChPenh at 12.5 mg/mL MChPenh at 25 mg/mL MCh
Naive Control0.8 ± 0.11.2 ± 0.21.8 ± 0.32.5 ± 0.43.2 ± 0.5
OVA/Vehicle1.0 ± 0.22.5 ± 0.44.8 ± 0.67.5 ± 0.99.8 ± 1.2
OVA/Proxyphylline (Low Dose)0.9 ± 0.12.0 ± 0.3#3.9 ± 0.5#6.2 ± 0.7#8.1 ± 1.0#
OVA/Proxyphylline (High Dose)0.9 ± 0.21.6 ± 0.2#3.0 ± 0.4#5.1 ± 0.6#6.5 ± 0.8#
OVA/Dexamethasone0.8 ± 0.11.4 ± 0.2#2.2 ± 0.3#3.5 ± 0.5#4.5 ± 0.6#
*Data are presented as mean ± SEM of Enhanced Pause (Penh). p<0.05 compared to Naive Control. #p<0.05 compared to OVA/Vehicle.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This model is a widely used Th2-driven model of allergic asthma, characterized by eosinophilic airway inflammation and airway hyperresponsiveness.

OVA_Workflow cluster_0 Sensitization Phase cluster_1 Challenge and Treatment Phase cluster_2 Assessment Phase Day0 Day 0: Sensitization (i.p. injection of OVA/Alum) Day14 Day 14: Booster Sensitization (i.p. injection of OVA/Alum) Day0->Day14 Day21_23 Days 21-23: Aerosol Challenge (1% OVA in saline) Day14->Day21_23 Day24 Day 24: Measurement of AHR Day21_23->Day24 Treatment Proxyphylline/Vehicle/Control (Administered before each challenge) Treatment->Day21_23 Treatment Administration Day25 Day 25: Euthanasia and Sample Collection (BALF, Lung Tissue, Blood) Day24->Day25

Experimental workflow for the OVA-induced asthma model.

Protocol:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization:

    • On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (Alum) in a total volume of 200 µL of saline.

  • Challenge:

    • On days 21, 22, and 23, challenge the mice with an aerosol of 1% (w/v) OVA in saline for 30 minutes using a nebulizer.

  • Treatment:

    • Administer Proxyphylline or vehicle control (e.g., saline) via the desired route (e.g., oral gavage, i.p. injection) 1 hour before each OVA challenge.

  • Assessment (24-48 hours after the final challenge):

    • Measure airway hyperresponsiveness to methacholine.

    • Collect bronchoalveolar lavage fluid (BALF) for cell enumeration and cytokine analysis.

    • Collect blood for serum IgE analysis.

    • Harvest lung tissue for histology.

House Dust Mite (HDM)-Induced Allergic Asthma Model in Mice

This model uses a clinically relevant allergen and induces a robust eosinophilic and neutrophilic inflammatory response.

HDM_Workflow cluster_0 Sensitization and Challenge Phase cluster_1 Assessment Phase Sensitization Days 0-14 (e.g., 5 days/week for 2 weeks): Intranasal administration of HDM extract Treatment Proxyphylline/Vehicle/Control (Administered before each challenge) Day15 Day 15: Rest Sensitization->Day15 Treatment->Sensitization Treatment Administration Day16 Day 16: Measurement of AHR Day15->Day16 Day17 Day 17: Euthanasia and Sample Collection (BALF, Lung Tissue, Blood) Day16->Day17

Experimental workflow for the HDM-induced asthma model.

Protocol:

  • Animals: Female C57BL/6 or BALB/c mice, 6-8 weeks old.

  • Sensitization and Challenge:

    • On days 0 to 4 and 7 to 11, administer 25 µg of house dust mite (HDM) extract in 50 µL of saline intranasally to lightly anesthetized mice.

  • Treatment:

    • Administer Proxyphylline or vehicle control 1 hour before each HDM challenge.

  • Assessment (24-48 hours after the final challenge):

    • Perform measurements as described for the OVA model.

Key Experimental Procedures

A. Bronchoalveolar Lavage (BAL) and Cell Analysis
  • Euthanize the mouse via an approved method.

  • Expose the trachea and cannulate it with a sterile catheter.

  • Instill 0.5 mL of ice-cold PBS into the lungs and then gently aspirate.

  • Repeat the lavage step two more times, pooling the recovered fluid.

  • Centrifuge the BALF at 300 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in 1 mL of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (macrophages, eosinophils, neutrophils, lymphocytes).

B. Measurement of Airway Hyperresponsiveness (AHR)
  • Place conscious, unrestrained mice in a whole-body plethysmography chamber and allow them to acclimatize.

  • Record baseline readings for 3 minutes.

  • Expose the mice to nebulized saline (vehicle) for 3 minutes, followed by a 3-minute recording period.

  • Subsequently, expose the mice to increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25 mg/mL) for 3 minutes each, with a 3-minute recording period after each exposure.

  • Calculate the Enhanced Pause (Penh) value, an index of airway obstruction, from the recorded breathing patterns.

C. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and IgE
  • Use the supernatant from the centrifuged BALF for cytokine analysis and serum for IgE analysis.

  • Quantify the levels of IL-4, IL-5, IL-13, and OVA-specific IgE using commercially available ELISA kits according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the concentrations based on a standard curve.

Conclusion

The preclinical models and protocols described provide a robust framework for evaluating the potential therapeutic effects of Proxyphylline in allergic asthma. While the primary mechanism of Proxyphylline as a bronchodilator is well-understood, these models allow for a comprehensive assessment of its anti-inflammatory properties. The provided templates for data presentation offer a standardized approach to reporting findings on inflammatory cell infiltration, cytokine modulation, and airway hyperresponsiveness. Future preclinical studies are necessary to generate specific quantitative data on the efficacy of Proxyphylline in these validated asthma models.

References

Application Notes and Protocols for Evaluating the Efficacy of 7-(2-Hydroxypropoxy)theophylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(2-Hydroxypropoxy)theophylline is a derivative of theophylline, a well-established methylxanthine compound used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline and its derivatives exert their effects through multiple mechanisms of action, including the inhibition of phosphodiesterases (PDEs), antagonism of adenosine receptors, and activation of histone deacetylases (HDACs). These actions lead to a range of cellular responses, including smooth muscle relaxation, anti-inflammatory effects, and immunomodulation.[1][2][3] This document provides detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound and characterize its pharmacological profile.

Putative Mechanisms of Action

Based on the known activities of theophylline, this compound is hypothesized to act through one or more of the following signaling pathways:

  • Phosphodiesterase (PDE) Inhibition: By inhibiting PDE enzymes, particularly PDE3 and PDE4, this compound may increase intracellular levels of cyclic adenosine monophosphate (cAMP). This leads to the activation of Protein Kinase A (PKA), resulting in the relaxation of bronchial smooth muscle and the suppression of inflammatory cell activity.[2][4]

  • Adenosine Receptor Antagonism: this compound may act as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3).[1][5] Blockade of these receptors can prevent adenosine-induced bronchoconstriction and reduce the release of inflammatory mediators.[2]

  • Histone Deacetylase (HDAC) Activation: Theophylline has been shown to activate HDACs, which can lead to the suppression of inflammatory gene expression.[6][7] This mechanism is thought to contribute to the anti-inflammatory effects of theophylline, particularly in the context of steroid-resistant inflammation.[7][8]

Below is a diagram illustrating these potential signaling pathways.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Adenosine Receptor AC Adenylate Cyclase AR->AC Inhibits cAMP cAMP AC->cAMP Theophylline This compound Theophylline->AR Antagonizes PDE PDE Theophylline->PDE Inhibits HDAC HDAC Theophylline->HDAC Activates Adenosine Adenosine Adenosine->AR ATP ATP ATP->AC PKA PKA cAMP->PKA Activates cAMP->PDE Inflammatory_Mediators Inflammatory Mediators PKA->Inflammatory_Mediators Inhibits Release AMP AMP PDE->AMP NFkB NF-κB HDAC->NFkB Deacetylates (Inactivates) Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes Promotes Transcription

Caption: Putative signaling pathways of this compound.

Data Presentation: Summary of In Vitro Efficacy

The following tables summarize hypothetical quantitative data for this compound in key cell-based assays. These tables are provided as a template for data presentation.

Table 1: Cytotoxicity Profile

Cell LineAssayTime Point (h)IC50 (µM)
A549 (Lung Carcinoma)MTT48> 100
BEAS-2B (Bronchial Epithelial)LDH Release48> 100
Jurkat (T Lymphocyte)Annexin V/PI2485.6

Table 2: Anti-Inflammatory Activity

Cell LineStimulantAnalyteAssayIC50 (µM)
Raw 264.7 (Macrophage)LPS (1 µg/mL)TNF-αELISA15.2
Raw 264.7 (Macrophage)LPS (1 µg/mL)IL-6ELISA22.5
A549 (Lung Carcinoma)TNF-α (10 ng/mL)IL-8ELISA18.9

Table 3: Mechanism of Action

TargetAssayCell Line / SystemIC50 / Ki (µM)
PDE4BBiochemical AssayRecombinant Enzyme12.8
Adenosine A2A ReceptorRadioligand BindingCHO-A2A Cells9.7 (Ki)
HDAC ActivityCellular AssayHeLa Nuclear Extract25.4

Experimental Protocols

Below are detailed protocols for the key experiments cited in the data tables.

Cytotoxicity Assays

It is crucial to assess the cytotoxicity of this compound to determine a suitable concentration range for efficacy studies and to identify any potential toxic effects.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cells (e.g., A549, BEAS-2B)

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 48 hours at 37°C in a CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Materials:

    • Cells and culture reagents as in 1.1.

    • Commercially available LDH cytotoxicity assay kit.

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the 48-hour incubation, collect the cell culture supernatant.

    • Perform the LDH assay on the supernatant according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and determine the IC50 value.

Anti-Inflammatory Assays

These assays are designed to evaluate the ability of this compound to suppress the production of pro-inflammatory cytokines.

  • Materials:

    • Cells (e.g., Raw 264.7, A549)

    • Complete cell culture medium

    • This compound

    • Stimulant (LPS for Raw 264.7, TNF-α for A549)

    • Commercially available ELISA kits for TNF-α, IL-6, and IL-8.

  • Protocol:

    • Seed cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Add the stimulant (e.g., LPS to a final concentration of 1 µg/mL) to the wells and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Perform the ELISA for the respective cytokines according to the manufacturer's protocol.

    • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

    • Determine the IC50 value for the inhibition of each cytokine.

Mechanism of Action Assays

These assays aim to confirm the molecular targets of this compound.

This assay measures the direct inhibitory effect of the compound on the activity of a recombinant PDE4B enzyme.

  • Materials:

    • Recombinant human PDE4B enzyme

    • cAMP substrate

    • Commercially available PDE-Glo™ Phosphodiesterase Assay kit.

    • This compound

  • Protocol:

    • Perform the assay in a 96-well plate according to the manufacturer's instructions.

    • Briefly, incubate the PDE4B enzyme with various concentrations of this compound.

    • Initiate the reaction by adding the cAMP substrate.

    • Stop the reaction and measure the remaining cAMP levels using the detection reagents provided in the kit.

    • Calculate the percentage of PDE4B inhibition and determine the IC50 value.

This assay determines the affinity of this compound for a specific adenosine receptor subtype (e.g., A2A).

  • Materials:

    • Cell membranes from cells overexpressing the human adenosine A2A receptor (e.g., CHO-A2A).

    • Radioligand (e.g., [3H]ZM241385)

    • This compound

    • Non-specific binding control (e.g., theophylline)

    • Scintillation counter

  • Protocol:

    • In a 96-well plate, combine the cell membranes, radioligand, and various concentrations of this compound.

    • Incubate to allow binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the Ki value for this compound.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the efficacy of this compound.

Experimental_Workflow Start Start: Compound This compound Cytotoxicity Cytotoxicity Screening (MTT, LDH) Start->Cytotoxicity Efficacy Anti-Inflammatory Efficacy (ELISA for Cytokines) Cytotoxicity->Efficacy Determine Non-Toxic Concentration Range MOA Mechanism of Action (PDE, Adenosine Receptor, HDAC) Efficacy->MOA Data Data Analysis (IC50, Ki) MOA->Data Report Generate Report and Application Notes Data->Report

Caption: General experimental workflow for efficacy testing.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of this compound. By employing these cell-based assays, researchers can effectively characterize the compound's cytotoxic profile, assess its anti-inflammatory efficacy, and elucidate its underlying mechanisms of action. This information is critical for the preclinical development and advancement of this promising theophylline derivative.

References

Application Notes and Protocols for Forced Degradation Studies of 7-(2-Hydroxypropoxy)theophylline (Etofylline)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on 7-(2-Hydroxypropoxy)theophylline, also known as etofylline. The information herein is designed to assist in the development of stability-indicating analytical methods, a critical component of the drug development and regulatory submission process.

Introduction

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to predict its degradation behavior.[1][2] These studies are crucial for several reasons:

  • Elucidating the degradation pathways of drug substances and products.[1]

  • Identifying potential degradation products.[1]

  • Developing and validating stability-indicating analytical methods that can resolve the drug substance from its degradation products.[3][4]

  • Understanding the intrinsic stability of the molecule to aid in formulation and packaging development.[1][2]

Etofylline, chemically known as 7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is a xanthine derivative used as a bronchodilator for the treatment of respiratory diseases like asthma.[5][6] Unlike other xanthine derivatives, etofylline does not get converted into theophylline within the body.[7][8][9] Understanding its stability profile under various stress conditions is essential for ensuring its safety and efficacy.

Experimental Protocols

Forced Degradation (Stress) Studies

The following protocols describe the conditions for inducing degradation of etofylline under hydrolytic, oxidative, thermal, and photolytic stress. These studies should be performed on the drug substance to generate potential degradation products.

a. Acid Hydrolysis

  • Accurately weigh an amount of etofylline powder (e.g., equivalent to 100 mg) and transfer it to a 100 mL volumetric flask.[10]

  • Add 20 mL of 1N Hydrochloric Acid (HCl).[10]

  • Heat the solution at 100°C for 3 hours on a water bath.[10]

  • After heating, allow the solution to cool to room temperature.[10]

  • Neutralize the solution with 20 mL of 1N Sodium Hydroxide (NaOH) and dilute to the mark with water.[10]

  • Filter the solution through a 0.45 µm filter before analysis.[10]

b. Alkaline Hydrolysis

  • Accurately weigh an amount of etofylline powder and subject it to a solution of 1N Sodium Hydroxide (NaOH).[6]

  • The specific concentration and duration may need to be optimized to achieve sufficient degradation.

c. Oxidative Degradation

  • Accurately weigh an amount of etofylline powder and treat it with a solution of 3.0% v/v Hydrogen Peroxide (H₂O₂).[6]

  • Store the solution under these conditions for a period sufficient to induce degradation (e.g., 24 hours).

d. Thermal Degradation

  • Place the solid etofylline drug substance in a temperature-controlled oven.[6]

  • Expose the sample to a temperature of 105°C for 1 hour.[6]

  • After exposure, allow the sample to cool to room temperature before preparing a solution for analysis.

e. Photolytic Degradation

  • Expose the solid etofylline drug substance to UV light for 24 hours.[6]

  • ICH guideline Q1B suggests an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.[1]

  • Prepare a solution of the exposed sample for analysis.

Stability-Indicating RP-HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time. The following is a representative RP-HPLC method for the analysis of etofylline and its degradation products.

a. Chromatographic Conditions [6]

  • HPLC System: Shimadzu prominence-i LC-2030 HPLC system with a UV detector.

  • Column: Shim-pack C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile: 0.1M Potassium Dihydrogen Phosphate buffer (35:65), with the pH adjusted to 3.0.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

  • Run Time: 13 minutes.

b. Preparation of Standard and Sample Solutions [6]

  • Standard Solution: Accurately weigh 100 mg of etofylline standard and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase. Make suitable dilutions to obtain the desired final concentration.

  • Sample Solution (from forced degradation studies): Take an aliquot of the stressed sample solution and dilute it with the mobile phase to achieve a concentration within the linear range of the method.

Data Presentation

The following table summarizes the results from a forced degradation study of etofylline in a combination drug product. The data indicates the percentage of degradation observed under various stress conditions.

Stress ConditionReagent/ExposureDuration/Temperature% Degradation of Etofylline
Acid Hydrolysis1N HCl-18.23%
Alkaline Hydrolysis1N NaOH-15.64%
Oxidative Degradation3.0% v/v H₂O₂-10.14%
Thermal DegradationDry Heat105°C for 1 hour9.25%
Photolytic DegradationUV Light24 hours6.34%
Humidity80% RH25°C5.62%

(Data adapted from a study on a combination product containing Etofylline)[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies and developing a stability-indicating method.

G cluster_0 Forced Degradation Studies cluster_1 Stress Conditions cluster_2 Analysis & Method Development cluster_3 Outcome drug_substance Etofylline Drug Substance acid Acid Hydrolysis (1N HCl, 100°C, 3h) drug_substance->acid base Alkaline Hydrolysis (1N NaOH) drug_substance->base oxidation Oxidative Degradation (3% H₂O₂) drug_substance->oxidation thermal Thermal Degradation (105°C, 1h) drug_substance->thermal photo Photolytic Degradation (UV Light, 24h) drug_substance->photo stressed_samples Stressed Samples acid->stressed_samples base->stressed_samples oxidation->stressed_samples thermal->stressed_samples photo->stressed_samples hplc_analysis RP-HPLC Analysis stressed_samples->hplc_analysis method_validation Stability-Indicating Method Validation (ICH Guidelines) hplc_analysis->method_validation degradation_profile Degradation Profile & Pathway Elucidation method_validation->degradation_profile

Caption: Workflow for forced degradation studies of Etofylline.

Proposed Degradation Pathway

The exact chemical structures of etofylline's degradation products are not extensively detailed in the available literature. However, based on the known chemistry of xanthine derivatives, a potential degradation pathway can be proposed. The imidazole ring of the purine system is susceptible to hydrolytic cleavage under acidic and basic conditions.

G cluster_0 etofylline Etofylline (this compound) hydrolysis Hydrolysis (Acid/Base) etofylline->hydrolysis oxidation Oxidation etofylline->oxidation degradation_product_1 Degradation Product 1 (e.g., Imidazole ring opening) hydrolysis->degradation_product_1 degradation_product_2 Other Degradation Products oxidation->degradation_product_2

Caption: Proposed degradation pathway for Etofylline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-(2-Hydroxypropoxy)theophylline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-(2-Hydroxypropoxy)theophylline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound. The underlying reaction involves the N7-alkylation of theophylline with propylene oxide, typically in the presence of a base.

dot

Caption: A troubleshooting workflow for the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low to No Product Yield 1. Inactive or Impure Reagents: Theophylline may contain moisture. Propylene oxide can degrade over time. The base may be weak or of the wrong concentration.- Dry theophylline in a vacuum oven before use. - Use freshly opened or distilled propylene oxide. - Verify the concentration and nature of the base (e.g., potassium carbonate, sodium hydroxide). Use anhydrous solvents if the reaction is sensitive to water.
2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may be favored at higher temperatures.- Optimize the reaction temperature. A typical starting point is refluxing in a solvent like ethanol or DMF. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Incorrect Molar Ratios: An incorrect ratio of theophylline to propylene oxide or base can lead to incomplete reaction or the formation of byproducts.- A slight excess of propylene oxide is often used. The molar ratio of theophylline to base is crucial for the deprotonation of theophylline. An optimal ratio should be determined experimentally.
4. Insufficient Reaction Time: The reaction may not have proceeded to completion.- Monitor the reaction progress using TLC. Continue the reaction until the theophylline starting material is consumed.
Formation of Side Products 1. Dialkylation: Both the N7 and N9 positions of theophylline are nucleophilic and can be alkylated.- Use a controlled amount of propylene oxide. - The N7 position is generally more reactive, but dialkylation can occur with excess alkylating agent.
2. Reaction at other nucleophilic sites: Propylene oxide can react with the hydroxyl group of the product or with the solvent.- Control the reaction temperature and time to minimize these side reactions.
Difficulty in Product Purification 1. Incomplete Reaction: The presence of unreacted theophylline complicates purification.- Ensure the reaction goes to completion by monitoring with TLC.
2. Similar Polarity of Product and Byproducts: Side products may have similar polarities to the desired product, making separation by chromatography or recrystallization challenging.- Optimize the mobile phase for column chromatography to achieve better separation. - For recrystallization, screen various solvents or solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis involves the alkylation of theophylline at the N7 position with propylene oxide. This reaction is typically carried out in a suitable solvent in the presence of a base. The base deprotonates the acidic proton at the N7 position of the imidazole ring of theophylline, creating a nucleophile that then attacks the epoxide ring of propylene oxide.

dot

Reaction_Scheme Theophylline Theophylline Product This compound Theophylline->Product 1. Base 2. Propylene Oxide PropyleneOxide Propylene Oxide PropyleneOxide->Product Base Base

Caption: General reaction scheme for the synthesis of this compound.

Q2: Which solvents are suitable for this reaction?

A2: Polar aprotic solvents like Dimethylformamide (DMF) or polar protic solvents like ethanol are commonly used. The choice of solvent can influence the reaction rate and selectivity.

Q3: What bases are typically used, and in what quantity?

A3: Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH). An equimolar amount or a slight excess of the base relative to theophylline is generally used to ensure complete deprotonation.

Q4: How does temperature affect the reaction?

A4: The reaction is often performed at elevated temperatures, such as the reflux temperature of the solvent, to increase the reaction rate. However, excessively high temperatures may lead to the formation of side products. Optimization of the temperature is crucial for achieving a high yield.

Q5: What are the common side products, and how can they be minimized?

A5: The most common side product is the N9-alkylated isomer. Dialkylation at both N7 and N9 positions can also occur, especially with a large excess of propylene oxide. To minimize side products, it is important to control the stoichiometry of the reactants and the reaction conditions carefully. Using a slight excess of propylene oxide and monitoring the reaction progress can help maximize the formation of the desired N7-isomer.

Experimental Protocols

General Procedure for the Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve theophylline (1 equivalent) in a suitable solvent (e.g., ethanol or DMF).

  • Addition of Base: Add the base (e.g., potassium carbonate, 1.1 equivalents) to the solution.

  • Addition of Alkylating Agent: While stirring, add propylene oxide (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by the disappearance of theophylline on the TLC plate), cool the mixture to room temperature. Filter off the base.

  • Isolation: Remove the solvent under reduced pressure. The crude product can then be purified.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes hypothetical data to illustrate how different reaction parameters can influence the yield of this compound. Note: This data is for illustrative purposes and should be experimentally verified.

Entry Solvent Base (equiv.) Theophylline:Propylene Oxide (molar ratio) Temperature (°C) Time (h) Yield (%)
1EthanolK₂CO₃ (1.1)1:1.278 (Reflux)665
2EthanolK₂CO₃ (1.1)1:1.578 (Reflux)675
3EthanolK₂CO₃ (1.1)1:2.078 (Reflux)672 (with increased side products)
4DMFK₂CO₃ (1.1)1:1.2100480
5DMFNaOH (1.1)1:1.2100478
6EthanolK₂CO₃ (1.5)1:1.278 (Reflux)668
7DMFK₂CO₃ (1.1)1:1.280870

This technical support center provides a foundational guide to aid in the successful synthesis of this compound. For optimal results, systematic experimentation and analysis are highly recommended.

Troubleshooting poor solubility of Proxyphylline in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Proxyphylline.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of Proxyphylline?

Proxyphylline is generally considered to have moderate water solubility. One source indicates a solubility of 285.7 g/L (temperature not specified), while another reports a solubility of >35.7 µg/mL at pH 7.4.[1][2] It is important to experimentally determine the solubility under your specific conditions (e.g., temperature, pH, buffer system) as it can be influenced by various factors.

Q2: I'm observing lower than expected solubility or precipitation of Proxyphylline in my aqueous solution. What are the potential causes?

Several factors can contribute to poor solubility of Proxyphylline:

  • pH of the solution: As a xanthine derivative, the ionization state, and therefore solubility, of Proxyphylline can be influenced by pH. A predicted pKa value for Proxyphylline is 14.55.[2]

  • Temperature: The solubility of most solid compounds, including Proxyphylline, is temperature-dependent. Lower temperatures generally lead to lower solubility.

  • Ionic Strength: The presence of salts in your buffer can impact solubility (the "salting-out" effect).

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.

  • Purity of the Compound: Impurities can affect the solubility characteristics of the active pharmaceutical ingredient (API).

Q3: How can I improve the aqueous solubility of Proxyphylline for my experiments?

Several techniques can be employed to enhance the solubility of Proxyphylline:

  • pH Adjustment: Modifying the pH of the aqueous solution can increase the solubility of ionizable compounds. For xanthines, solubility can be influenced by both acidic and alkaline conditions.[3][4]

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of poorly soluble compounds. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, like Proxyphylline, thereby increasing their apparent solubility.

  • Solid Dispersion: This technique involves dispersing the drug in a solid carrier matrix at the molecular level to enhance its dissolution rate and solubility.

Q4: Are there any specific analytical methods to determine the concentration of dissolved Proxyphylline in my solubility studies?

Yes, several analytical methods are suitable for quantifying Proxyphylline:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common and accurate method for the determination of Proxyphylline.[5][6][7]

  • UV-Vis Spectrophotometry: This is a simpler and often faster method for concentration determination, provided there are no other interfering substances that absorb at the same wavelength. The UV absorbance of Proxyphylline is typically measured around 275 nm.[8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Proxyphylline powder is not dissolving completely in water. Insufficient solvent volume for the amount of solid. Low temperature.1. Increase the volume of water. 2. Gently warm the solution while stirring. 3. Use sonication to aid dissolution.
Precipitation occurs after initial dissolution upon cooling or standing. The solution was supersaturated at a higher temperature. Change in pH.1. Maintain the solution at the temperature at which dissolution was achieved. 2. Prepare a less concentrated solution. 3. Buffer the solution to maintain a stable pH.
Inconsistent solubility results between experiments. Variation in experimental conditions (pH, temperature, stirring rate). Different sources or batches of Proxyphylline.1. Standardize all experimental parameters. 2. Ensure the pH and temperature of the medium are precisely controlled. 3. Characterize the solid form of the Proxyphylline being used.
Low solubility in a buffered solution. "Salting-out" effect from high buffer concentration. The pH of the buffer is not optimal for Proxyphylline solubility.1. Reduce the concentration of the buffer salts. 2. Screen a range of pH values to find the optimal pH for solubility.

Quantitative Data Summary

Due to limited publicly available data specifically for Proxyphylline, the following table includes data for the closely related compound, Theophylline, to provide general guidance.

Compound Solvent System Solubility Temperature
Proxyphylline Water285.7 g/LNot Stated
Proxyphylline Aqueous buffer (pH 7.4)>35.7 µg/mLNot Stated
Theophylline Water5.5 mg/mLNot Stated
Theophylline Water7.36 mg/mL25 °C
Theophylline Ethanol15.19 mg/mLNot Stated
Theophylline Methanol0.699 mg/mLNot Stated

Note: The solubility of xanthine derivatives like Theophylline has been shown to have a complex relationship with the dielectric constant of aqueous alcoholic mixtures, often exhibiting solubility maxima in specific solvent compositions rather than in the pure co-solvent.[9]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution:

    • Add an excess amount of Proxyphylline powder to a known volume of the aqueous medium (e.g., purified water, buffer of a specific pH) in a sealed container (e.g., glass vial with a screw cap).

    • Ensure there is undissolved solid material at the bottom of the container.

  • Equilibration:

    • Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a 0.45 µm filter to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered sample with the dissolution medium to a concentration within the calibration range of your analytical method.

    • Quantify the concentration of Proxyphylline using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Protocol 2: Enhancing Solubility with a Co-solvent (Example: Ethanol)
  • Preparation of Co-solvent Mixtures:

    • Prepare a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v ethanol in water).

  • Solubility Determination:

    • For each co-solvent mixture, determine the solubility of Proxyphylline using the shake-flask method described in Protocol 1.

  • Data Analysis:

    • Plot the solubility of Proxyphylline as a function of the co-solvent concentration to identify the optimal mixture for your application.

Protocol 3: Quantification of Proxyphylline using UV-Vis Spectrophotometry
  • Preparation of Standard Solutions:

    • Prepare a stock solution of Proxyphylline of a known concentration in the desired solvent.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.

  • Measurement:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Proxyphylline (around 275 nm).

  • Calibration Curve:

    • Plot a graph of absorbance versus concentration for the standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is absorbance and x is concentration.

  • Sample Analysis:

    • Measure the absorbance of the unknown Proxyphylline sample (after appropriate dilution).

    • Use the equation from the calibration curve to calculate the concentration of Proxyphylline in the sample.

Visualizations

Troubleshooting_Poor_Solubility start Poor Proxyphylline Solubility Observed check_intrinsic Investigate Intrinsic Properties start->check_intrinsic check_extrinsic Investigate Extrinsic Factors start->check_extrinsic purity Purity of API check_intrinsic->purity polymorphism Polymorphism check_intrinsic->polymorphism ph pH of Solution check_extrinsic->ph temperature Temperature check_extrinsic->temperature ionic_strength Ionic Strength check_extrinsic->ionic_strength enhancement Apply Solubility Enhancement Technique purity->enhancement polymorphism->enhancement ph->enhancement temperature->enhancement ionic_strength->enhancement ph_adjust pH Adjustment enhancement->ph_adjust cosolvent Add Co-solvent enhancement->cosolvent surfactant Add Surfactant enhancement->surfactant complexation Complexation (e.g., Cyclodextrin) enhancement->complexation solid_dispersion Solid Dispersion enhancement->solid_dispersion end Solubility Improved ph_adjust->end cosolvent->end surfactant->end complexation->end solid_dispersion->end Experimental_Workflow_Solubility_Enhancement start Define Solubility Problem select_method Select Enhancement Method start->select_method cosolvency Co-solvency select_method->cosolvency complexation Complexation select_method->complexation solid_dispersion Solid Dispersion select_method->solid_dispersion formulate Prepare Formulations cosolvency->formulate complexation->formulate solid_dispersion->formulate characterize Characterize Formulations (e.g., DSC, XRD) formulate->characterize solubility_study Conduct Solubility Studies formulate->solubility_study analyze Analyze Results (HPLC, UV-Vis) solubility_study->analyze end Optimized Formulation analyze->end

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Proxyphylline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Proxyphylline. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their bioanalytical methods.

Troubleshooting Guide

Problem: I'm observing significant ion suppression for Proxyphylline in my plasma samples.

Answer: Ion suppression is a common manifestation of matrix effects in LC-MS/MS analysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, leading to reduced signal intensity. To address this, consider the following strategies:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the mass spectrometer.[1]

    • Solid-Phase Extraction (SPE): This is often the most effective technique for removing matrix components. For xanthine derivatives like Proxyphylline, a reversed-phase SPE cartridge (e.g., C18) can provide a clean extract.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective. A common approach for related compounds involves extraction with a mixture of chloroform and isopropanol.[2]

    • Protein Precipitation (PPT): While the simplest method, PPT is often the least effective at removing matrix components and may lead to significant ion suppression.[1]

  • Chromatographic Separation: Ensure that Proxyphylline is chromatographically separated from the regions of major matrix interference. A post-column infusion experiment can help identify these regions.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will be affected by ion suppression in the same way, allowing for accurate quantification.

Problem: My recovery of Proxyphylline is low and inconsistent.

Answer: Low and variable recovery can be due to several factors in your sample preparation and analytical method. Here are some troubleshooting steps:

  • Evaluate Your Extraction Protocol:

    • Protein Precipitation: Incomplete precipitation or co-precipitation of the analyte can lead to low recovery. Ensure you are using an appropriate solvent-to-plasma ratio (typically 3:1 or 4:1 of acetonitrile or methanol to plasma).

    • Liquid-Liquid Extraction: The choice of extraction solvent and pH are critical. For a polar compound like Proxyphylline, you may need to optimize the polarity of the organic solvent and adjust the pH of the aqueous phase to ensure the analyte is in a neutral form for efficient partitioning.

    • Solid-Phase Extraction: Incomplete elution from the SPE cartridge is a common cause of low recovery. Ensure your elution solvent is strong enough to desorb the analyte completely. You may also need to optimize the wash steps to avoid premature elution of the analyte.

  • Check for Analyte Stability: Proxyphylline may be degrading during sample collection, storage, or processing. Perform stability assessments at each stage to rule this out.

  • Use an Appropriate Internal Standard: An internal standard can help to correct for variability in the extraction process. A stable isotope-labeled internal standard is ideal.

Problem: I'm seeing significant ion enhancement for my analyte.

Answer: Ion enhancement, while less common than suppression, can also lead to inaccurate quantification. It occurs when co-eluting matrix components improve the ionization efficiency of the analyte. The strategies to mitigate ion enhancement are similar to those for ion suppression:

  • Improve Sample Cleanup: Utilize more rigorous sample preparation techniques like SPE to remove the enhancing components.

  • Optimize Chromatography: Adjust your chromatographic conditions to separate the analyte from the interfering peaks.

  • Employ a SIL-IS: A stable isotope-labeled internal standard will co-elute with the analyte and experience the same degree of enhancement, thus providing a reliable means of quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, resulting in inaccurate and imprecise quantification.[1] Phospholipids are a major contributor to matrix effects in plasma samples.[1]

Q2: How can I quantitatively assess matrix effects for Proxyphylline?

A2: The most common method is the post-extraction spike method. This involves comparing the peak area of Proxyphylline spiked into an extracted blank matrix (a sample prepared without the analyte) to the peak area of Proxyphylline in a neat solution (solvent). The matrix factor (MF) is calculated as:

MF = (Peak Area in Extracted Blank Matrix) / (Peak Area in Neat Solution)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

Q3: Which sample preparation method is best for minimizing matrix effects for Proxyphylline?

A3: While the optimal method can be matrix-dependent, a general hierarchy of effectiveness for minimizing matrix effects is:

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and the least matrix effects.

  • Liquid-Liquid Extraction (LLE): Can be very effective if optimized correctly.

  • Protein Precipitation (PPT): The simplest but typically results in the most significant matrix effects.

For xanthine derivatives, a class of compounds that includes Proxyphylline, HPLC combined with SPE has been shown to offer superior sensitivity and specificity.

Q4: What is the role of an internal standard in overcoming matrix effects?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, standards, and quality controls at a constant concentration. It is used to correct for variability in the analytical procedure, including extraction efficiency and matrix effects. A stable isotope-labeled internal standard (SIL-IS) is the most effective choice as it co-elutes with the analyte and is affected by matrix effects in an almost identical manner, thus providing the most accurate correction.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for Theophylline, a structurally similar xanthine derivative, which can be used as a proxy for what to expect with Proxyphylline analysis. The data is compiled from multiple sources to provide a comparative overview.

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Matrix Effect (Ion Suppression/Enhancement)Reference
Protein Precipitation TheophyllineHuman PlasmaSatisfactory (not quantified)No significant suppression or enhancement observed[3]
Liquid-Liquid Extraction TheophyllineRabbit Plasma39.30Not explicitly reported[4]
Solid-Phase Extraction TheophyllineHuman Plasma77.10 - 85.39Not explicitly reported[3]
General Drug Panel (SPE) Various DrugsPlasma~98<20%[5]
General Drug Panel (LLE) Various DrugsPlasma~70>20% (variable)[5]

Note: Direct comparative studies for Proxyphylline are limited. Theophylline data is presented as a close structural analog. The "General Drug Panel" data provides a broader context for the expected performance of SPE and LLE.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Proxyphylline in Human Plasma

This protocol is adapted from a method for Theophylline.[3]

  • Sample Preparation:

    • Pipette 50 µL of human plasma into a microcentrifuge tube.

    • Add the internal standard solution.

    • Add 150 µL of methanol (or acetonitrile) to precipitate the proteins.

  • Vortexing and Centrifugation:

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase.

  • Analysis:

    • Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Proxyphylline in Plasma/Saliva

This protocol is based on a method for Theophylline.[2]

  • Sample Preparation:

    • To 0.5 mL of plasma (or 1.0 mL of saliva) in a screw-capped centrifuge tube, add 0.3 mL of a saturated ammonium sulfate solution.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 5 mL of an extraction solvent mixture of chloroform:isopropanol (e.g., 20:1, v/v).

    • Vortex vigorously for 1 minute.

  • Phase Separation:

    • Centrifuge at 3500 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer:

    • Transfer the organic (lower) layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Proxyphylline in Plasma

This is a general protocol for a reversed-phase SPE cartridge (e.g., C18) and should be optimized for Proxyphylline.

  • Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pre-treat the plasma sample by diluting it 1:1 with an acidic buffer (e.g., 2% formic acid in water) to ensure the analyte is retained on the reversed-phase sorbent.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the Proxyphylline from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

ExperimentalWorkflow_PPT cluster_0 Protein Precipitation Workflow plasma Plasma Sample + IS ppt_solvent Add Methanol/Acetonitrile plasma->ppt_solvent vortex_ppt Vortex ppt_solvent->vortex_ppt centrifuge_ppt Centrifuge vortex_ppt->centrifuge_ppt supernatant Transfer Supernatant centrifuge_ppt->supernatant evaporate_ppt Evaporate to Dryness supernatant->evaporate_ppt reconstitute_ppt Reconstitute in Mobile Phase evaporate_ppt->reconstitute_ppt analysis_ppt LC-MS/MS Analysis reconstitute_ppt->analysis_ppt

Caption: Workflow for Protein Precipitation (PPT).

ExperimentalWorkflow_LLE cluster_1 Liquid-Liquid Extraction Workflow plasma_lle Plasma/Saliva Sample + (NH4)2SO4 extraction_solvent Add Chloroform/Isopropanol plasma_lle->extraction_solvent vortex_lle Vortex extraction_solvent->vortex_lle centrifuge_lle Centrifuge for Phase Separation vortex_lle->centrifuge_lle organic_layer Transfer Organic Layer centrifuge_lle->organic_layer evaporate_lle Evaporate to Dryness organic_layer->evaporate_lle reconstitute_lle Reconstitute in Mobile Phase evaporate_lle->reconstitute_lle analysis_lle LC-MS/MS Analysis reconstitute_lle->analysis_lle

Caption: Workflow for Liquid-Liquid Extraction (LLE).

ExperimentalWorkflow_SPE cluster_2 Solid-Phase Extraction Workflow condition Condition SPE Cartridge load Load Pre-treated Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate_spe Evaporate Eluate elute->evaporate_spe reconstitute_spe Reconstitute in Mobile Phase evaporate_spe->reconstitute_spe analysis_spe LC-MS/MS Analysis reconstitute_spe->analysis_spe

Caption: Workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Enhancing the Stability of 7-(2-Hydroxypropoxy)theophylline Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of 7-(2-Hydroxypropoxy)theophylline, also known as diprophylline.

Troubleshooting Guides

This section provides solutions to common stability-related issues observed during the development of diprophylline formulations.

Problem 1: Loss of Potency in Aqueous Formulations Over Time

Possible Cause: Hydrolytic degradation of the diprophylline molecule. The stability of diprophylline in aqueous solutions can be pH-dependent.

Troubleshooting Steps:

  • pH Profiling: Determine the pH of the formulation. Conduct a pH-stability profile by preparing the formulation at different pH values (e.g., pH 3, 5, 7, 9) and monitoring the concentration of diprophylline over time using a stability-indicating HPLC method. Theophylline, a related compound, shows varying solubility at different pH values, which can influence its stability.

  • Buffering: If a specific pH is identified where diprophylline exhibits maximum stability, incorporate a pharmaceutically acceptable buffer system to maintain the optimal pH throughout the product's shelf life.

  • Water Activity Reduction: For liquid formulations, consider the inclusion of co-solvents or viscosity-enhancing agents to reduce water activity, which can slow down hydrolysis.

  • Solid Formulation: If aqueous stability remains a significant challenge, evaluate the feasibility of developing a solid dosage form for reconstitution prior to administration. Solid preparations generally exhibit better stability than their liquid counterparts.

Problem 2: Appearance of Unknown Peaks in the Chromatogram During Stability Studies

Possible Cause: Formation of degradation products due to hydrolysis, oxidation, or photolysis.

Troubleshooting Steps:

  • Forced Degradation Studies: To identify the potential degradation products, perform forced degradation studies under various stress conditions:

    • Acidic Hydrolysis: Treat a solution of diprophylline with an acid (e.g., 0.1 N HCl) at an elevated temperature.

    • Basic Hydrolysis: Treat a solution of diprophylline with a base (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidative Degradation: Expose a solution of diprophylline to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Photolytic Degradation: Expose the drug substance and/or formulation to light according to ICH Q1B guidelines.

    • Thermal Degradation: Expose the solid drug substance and/or formulation to high temperatures.

  • Characterization of Degradants: Analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify the mass-to-charge ratio (m/z) of the degradation products. This information is crucial for elucidating their structures.

  • Method Optimization: Ensure your analytical method is capable of separating all degradation products from the parent compound and from each other.

Problem 3: Physical Changes in Solid Formulations (e.g., Caking, Discoloration)

Possible Cause: Excipient incompatibility or sensitivity to moisture.

Troubleshooting Steps:

  • Excipient Compatibility Studies: Conduct compatibility studies of diprophylline with individual excipients planned for the formulation. This can be done by preparing binary mixtures of the drug and each excipient and storing them under accelerated conditions (e.g., 40°C/75% RH). Analyze the mixtures at regular intervals for the appearance of degradation products or physical changes.

  • Moisture Sorption Analysis: Determine the hygroscopicity of the drug substance and the final formulation. High moisture uptake can lead to physical instability and chemical degradation. Theophylline anhydrate, for instance, is known to be susceptible to hydration.

  • Selection of Packaging: If the formulation is sensitive to moisture, select appropriate packaging with a desiccant to protect it from humidity during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of theophylline and its derivatives, the primary degradation pathways for diprophylline are likely to be:

  • Hydrolysis: The ether linkage in the 2-hydroxypropoxy side chain could be susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The purine ring system can be a target for oxidation, potentially leading to the formation of uric acid derivatives, similar to the degradation of theophylline.

  • Thermal Degradation: As a purine derivative, diprophylline can undergo thermal decomposition at elevated temperatures, which has been observed to occur in three stages.

Q2: How can I develop a stability-indicating HPLC method for diprophylline?

A2: A stability-indicating HPLC method should be able to separate the active pharmaceutical ingredient (API) from all its potential degradation products and formulation excipients. The general steps for development are:

  • Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Forced Degradation Sample Analysis: Inject samples from your forced degradation studies to identify the retention times of the degradation products.

  • Method Optimization: Adjust the mobile phase composition, pH, gradient, and flow rate to achieve adequate separation (resolution > 1.5) between all peaks.

  • Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Q3: Are there any known excipient incompatibilities with diprophylline?

A3: While specific studies on diprophylline are limited, incompatibilities can be inferred from theophylline and general chemical principles. Potential incompatibilities could arise with:

  • Reducing Sugars (e.g., Lactose): The Maillard reaction between the amine groups in the purine ring and reducing sugars can lead to discoloration (browning).

  • High Moisture Content Excipients: These can accelerate hydrolytic degradation.

  • Excipients with Peroxide Impurities (e.g., Povidone): These can promote oxidative degradation.

  • Basic or Acidic Excipients: These could alter the micro-pH of the formulation and affect stability.

A study on dyphylline controlled-release matrix tablets showed no incompatibility with the polymers used in that specific formulation. However, it is crucial to conduct compatibility studies with the specific excipients intended for your formulation.

Q4: What are the ideal storage conditions for diprophylline formulations?

A4: The ideal storage conditions should be determined based on long-term and accelerated stability studies. Generally, formulations should be protected from high temperatures, humidity, and light. For solid dosage forms, storage in well-closed containers with a desiccant may be necessary if the formulation is found to be hygroscopic.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Observations for this compound

Stress ConditionReagent/ConditionTypical DurationPotential Degradation ProductsAnalytical Observation
Acidic Hydrolysis 0.1 N HCl2 - 8 hours at 60-80°CCleavage of the hydroxypropoxy side chainNew peaks in HPLC chromatogram
Basic Hydrolysis 0.1 N NaOH1 - 4 hours at 60-80°CCleavage of the hydroxypropoxy side chain, potential purine ring openingNew peaks in HPLC chromatogram
Oxidative 3% H₂O₂24 hours at room temperatureOxidation of the purine ring (e.g., uric acid derivatives)New peaks in HPLC chromatogram
Photolytic ICH Q1B light exposure-Photodegradation productsNew peaks in HPLC chromatogram
Thermal (Solid) 80°C24 - 72 hoursThermally induced degradation productsDiscoloration, new peaks in HPLC of dissolved sample
Thermal (Solution) 80°C24 - 72 hoursThermally induced degradation productsNew peaks in HPLC chromatogram

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of diprophylline under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC-UV/PDA and LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of diprophylline in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat the mixture at 80°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute for HPLC analysis.

  • Thermal Degradation:

    • Solid State: Place a known amount of solid diprophylline in an oven at 80°C for 48 hours. Dissolve the sample in the mobile phase and dilute for HPLC analysis.

    • Solution State: Heat the stock solution at 80°C for 48 hours. Cool and dilute for HPLC analysis.

  • Photolytic Degradation: Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Use LC-MS to obtain mass information for the degradation products.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Drug Diprophylline (Solid/Solution) Acid Acid Hydrolysis (0.1N HCl, 80°C) Drug->Acid Base Base Hydrolysis (0.1N NaOH, 80°C) Drug->Base Oxidation Oxidation (3% H₂O₂) Drug->Oxidation Photo Photolysis (ICH Q1B) Drug->Photo Thermal Thermal Stress (80°C) Drug->Thermal HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS Analysis HPLC->LCMS Peak Identification Characterization Degradant Characterization LCMS->Characterization

Caption: Workflow for forced degradation and analysis of diprophylline.

logical_relationship cluster_factors Factors Affecting Stability cluster_formulation Formulation Stability pH pH Formulation Stable Diprophylline Formulation pH->Formulation Temperature Temperature Temperature->Formulation Light Light Light->Formulation Moisture Moisture Moisture->Formulation Excipients Excipients Excipients->Formulation Oxygen Oxygen Oxygen->Formulation

Caption: Factors influencing the stability of diprophylline formulations.

Strategies to prevent degradation of Proxyphylline during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal strategies to prevent the degradation of Proxyphylline during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Proxyphylline?

A1: The primary factors that can lead to the degradation of Proxyphylline are elevated temperature, high humidity, exposure to light (especially UV light), and suboptimal pH conditions in solution.[1] As a xanthine derivative, Proxyphylline shares structural similarities with compounds like theophylline, which are known to be susceptible to these environmental stressors.[2]

Q2: My Proxyphylline powder appears discolored/clumped. What could be the cause?

A2: Discoloration or clumping of Proxyphylline powder is often an indication of degradation. This can be caused by exposure to excessive heat, moisture, or light.[1] Clumping, specifically, may suggest moisture absorption, which can lead to the formation of hydrates or facilitate hydrolytic degradation.

Q3: I am observing a loss of potency in my Proxyphylline formulation over time. What are the likely degradation pathways?

A3: Loss of potency is a direct consequence of Proxyphylline degradation. Based on its chemical structure, the likely degradation pathways include:

  • Hydrolysis: The amide bond in the xanthine ring system can be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The purine ring system can be a target for oxidation, potentially leading to the formation of uric acid analogs or other oxidized species. Studies on the related compound doxofylline have shown it to be particularly labile to oxidative stress.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy for photolytic reactions, leading to the cleavage of chemical bonds and the formation of degradation products.

Q4: What are the recommended storage conditions for Proxyphylline active pharmaceutical ingredient (API)?

A4: To ensure the stability of Proxyphylline API, it should be stored in well-closed, light-resistant containers at controlled room temperature (typically 15-25°C or up to 30°C depending on climatic zone).[4] It is also crucial to protect it from moisture.[5]

Q5: How can I choose appropriate excipients to ensure the stability of my Proxyphylline formulation?

A5: Excipient compatibility is crucial for formulation stability. It is recommended to conduct compatibility studies with your chosen excipients. Potential issues can arise from:

  • Hygroscopic excipients: These can absorb moisture and create a microenvironment that promotes Proxyphylline degradation.

  • Reactive impurities in excipients: Trace amounts of reactive species in excipients can initiate degradation.

  • Excipients that alter the pH: The pH of the formulation can significantly impact the stability of Proxyphylline.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Unexpected peaks in HPLC chromatogram Degradation of ProxyphyllinePerform a forced degradation study to identify potential degradation products. Characterize the unknown peaks using LC-MS.
Change in physical appearance (color, caking) Exposure to heat, light, or humidityReview storage conditions. Ensure the use of appropriate light-resistant and sealed containers.
Decreased dissolution rate of tablets Formation of a less soluble hydrate form due to moisture exposureControl humidity during manufacturing and storage. Consider using a less hygroscopic formulation.
Loss of assay value/potency Chemical degradationInvestigate the primary degradation pathway (hydrolysis, oxidation, photolysis) and implement targeted stabilization strategies.

Experimental Protocols

Protocol 1: Forced Degradation Study of Proxyphylline

Objective: To identify the potential degradation products of Proxyphylline under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Proxyphylline (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid Proxyphylline powder to 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period (e.g., as per ICH Q1B guidelines).

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration.

    • Analyze the samples using a stability-indicating HPLC method. A typical method would involve a C18 column with a mobile phase of phosphate buffer and acetonitrile, with UV detection at an appropriate wavelength (e.g., 273 nm).

    • Characterize the degradation products using LC-MS to determine their mass and fragmentation patterns.

Protocol 2: Stability-Indicating HPLC Method for Proxyphylline

Objective: To develop and validate an HPLC method capable of separating Proxyphylline from its degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 10 mM potassium phosphate buffer, pH 6.0) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 273 nm

    • Injection Volume: 20 µL

  • Method Validation (as per ICH guidelines):

    • Specificity: Analyze stressed samples to demonstrate that the method can resolve Proxyphylline from its degradation products and any placebo peaks.

    • Linearity: Analyze a series of Proxyphylline solutions of known concentrations to establish a linear relationship between concentration and peak area.

    • Accuracy: Determine the recovery of a known amount of Proxyphylline spiked into a placebo mixture.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Proxyphylline that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.

Data Presentation

Table 1: Summary of Forced Degradation Results for a Related Xanthine Derivative (Doxofylline) *

Stress Condition% Degradation
Heat 53.90%
Moisture Not specified
Acid Hydrolysis Not specified
Base Hydrolysis Not specified
Oxidation 58.40%
UV Light Not specified

*Data from a study on Doxofylline, a structurally similar compound, which suggests potential areas of lability for Proxyphylline.[3]

Visualizations

degradation_pathway Proxyphylline Proxyphylline Hydrolysis Hydrolysis Proxyphylline->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation Proxyphylline->Oxidation [O] Photolysis Photolysis Proxyphylline->Photolysis Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Potential degradation pathways of Proxyphylline.

experimental_workflow cluster_stress Forced Degradation Acid Acid Analysis Analysis Acid->Analysis HPLC Base Base Base->Analysis HPLC Oxidation Oxidation Oxidation->Analysis HPLC Heat Heat Heat->Analysis HPLC Light Light Light->Analysis HPLC Proxyphylline_Sample Proxyphylline_Sample Proxyphylline_Sample->Acid Proxyphylline_Sample->Base Proxyphylline_Sample->Oxidation Proxyphylline_Sample->Heat Proxyphylline_Sample->Light Identification Identification Analysis->Identification LC-MS Prevention_Strategies Prevention_Strategies Identification->Prevention_Strategies

Caption: Workflow for identifying and preventing Proxyphylline degradation.

References

Technical Support Center: HPLC Analysis of 7-(2-Hydroxypropoxy)theophylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 7-(2-Hydroxypropoxy)theophylline, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that extends from the main peak.[1] This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised reproducibility of your results.[1] For regulatory compliance and reliable quantitative analysis, achieving symmetrical peaks is crucial.

Q2: I am observing significant peak tailing for this compound. What are the most likely causes?

A2: Peak tailing in HPLC can stem from several factors. For this compound, the most common causes include:

  • Secondary Interactions with the Stationary Phase: The primary cause of peak tailing for many compounds is the interaction between the analyte and active sites, such as residual silanol groups, on the silica-based stationary phase.[2][3][4] These interactions can lead to a portion of the analyte being retained longer than the bulk, resulting in a tailing peak.

  • Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase and lead to peak distortion, including tailing.[5]

  • Improper Mobile Phase Conditions: An unsuitable mobile phase pH or buffer concentration can contribute to poor peak shape.

  • Column Degradation: Over time, columns can degrade, leading to a loss of performance and issues like peak tailing. This can be caused by contamination or exposure to harsh conditions.[5]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from long or wide-bore tubing and loose fittings, can cause peak broadening and tailing.[3]

Q3: How does the pKa of this compound influence peak shape?

A3: The pKa, or acid dissociation constant, is a critical parameter in HPLC method development, especially for ionizable compounds. This compound, also known as Proxyphylline, has a predicted acidic pKa around 14.5-15.2 and a very weak basic pKa of approximately -0.97. This means that within the typical operating pH range of reversed-phase HPLC (pH 2-8), the molecule is essentially neutral and not significantly ionized. Therefore, unlike strongly basic or acidic compounds, peak tailing for this compound is less likely to be caused by ionization effects related to mobile phase pH. Instead, secondary interactions with the stationary phase are a more probable cause.

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Step 1: Initial Assessment and System Check

Before modifying the chromatography method, it's essential to rule out common system-level problems.

  • Verify System Suitability: Check the performance of your HPLC system by injecting a standard of a neutral, well-behaved compound (e.g., toluene). If this standard also shows tailing, it points towards a system issue (e.g., dead volume, column void) rather than a specific interaction with your analyte.[6]

  • Inspect for Leaks and Loose Fittings: Ensure all connections, especially between the column and detector, are secure to minimize extra-column volume.[1]

  • Check for Column Contamination or Degradation: If the column has been in use for a long time or with complex sample matrices, it may be contaminated. Try flushing the column with a strong solvent or, if necessary, replace it.[5]

Step 2: Method Optimization

If the system check does not reveal any issues, the next step is to optimize the analytical method.

ParameterRecommendationRationale
pH While this compound is neutral, a slightly acidic mobile phase (pH 3-4) can help suppress the ionization of residual silanol groups on the stationary phase, reducing secondary interactions.[7]Minimizes interactions between the analyte and the stationary phase.
Buffer Use a buffer, such as phosphate or acetate, at a concentration of 10-25 mM to maintain a stable pH.[4]Ensures consistent analyte retention and peak shape.
Organic Modifier Evaluate both acetonitrile and methanol. Acetonitrile can sometimes provide sharper peaks due to its lower viscosity and different selectivity.The choice of organic solvent can influence peak shape.
Additives Consider adding a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase.TEA can mask active silanol sites on the column, improving the peak shape of polar compounds.
Column TypeRecommendationRationale
End-capped C18 Use a high-quality, end-capped C18 column from a reputable manufacturer.End-capping blocks many of the residual silanol groups, reducing the sites for secondary interactions.[7]
Polar-Embedded or Polar-Endcapped For highly polar compounds, consider columns with polar-embedded or polar-endcapped stationary phases.These phases provide alternative interaction mechanisms and can shield the analyte from residual silanols.
ParameterRecommendationRationale
Injection Volume & Concentration Reduce the injection volume or dilute the sample.To check for and mitigate column overload.[5][8]
Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent.A strong sample solvent can cause peak distortion.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for this compound

This method provides a starting point for the analysis and can be optimized to address peak tailing.

ParameterCondition
Column End-capped C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase.
Protocol 2: Troubleshooting Peak Tailing with Mobile Phase Modification

If peak tailing is observed with the general-purpose method, implement the following modifications sequentially.

  • Adjust Mobile Phase pH: Prepare the aqueous portion of the mobile phase with a 20 mM phosphate buffer adjusted to pH 3.5.

  • Add a Silanol Blocker: To the optimized mobile phase from the previous step, add 0.1% triethylamine.

  • Evaluate Organic Modifier: Prepare two mobile phases, one with acetonitrile and one with methanol, keeping the buffer and additive concentrations the same, to determine which provides better peak symmetry.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to troubleshoot peak tailing for this compound.

TroubleshootingWorkflow start Peak Tailing Observed system_check Perform System Check (Inject Neutral Standard, Check Fittings) start->system_check system_ok System OK? system_check->system_ok fix_system Address System Issues (e.g., Replace Column, Fix Leaks) system_ok->fix_system No method_opt Optimize HPLC Method system_ok->method_opt Yes fix_system->system_check mobile_phase Modify Mobile Phase (pH, Buffer, Additives) method_opt->mobile_phase column_select Select Appropriate Column (End-capped, Polar-Embedded) method_opt->column_select injection_param Adjust Injection Parameters (Volume, Concentration, Solvent) method_opt->injection_param evaluate_peak Evaluate Peak Shape mobile_phase->evaluate_peak column_select->evaluate_peak injection_param->evaluate_peak resolved Peak Tailing Resolved evaluate_peak->resolved Yes further_opt Further Optimization Needed evaluate_peak->further_opt No further_opt->method_opt

Caption: A flowchart outlining the systematic approach to troubleshooting peak tailing in HPLC analysis.

By following this structured troubleshooting guide, researchers, scientists, and drug development professionals can effectively diagnose and resolve peak tailing issues in the HPLC analysis of this compound, leading to more accurate and reliable results.

References

Technical Support Center: Managing In Vitro Release Variability of 7-(2-Hydroxypropoxy)theophylline (Proxyphylline)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the variability in the in vitro release of 7-(2-Hydroxypropoxy)theophylline, commonly known as proxyphylline. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (proxyphylline), and why is its in vitro release behavior important?

A1: this compound (proxyphylline) is a derivative of theophylline, used as a bronchodilator for respiratory diseases. Its in vitro release profile is a critical quality attribute that predicts its in vivo performance, ensuring therapeutic efficacy and safety. For modified-release formulations, controlling the rate and extent of drug release is essential to maintain steady-state plasma concentrations within the therapeutic window.

Q2: What are the common sources of variability in the in vitro release of proxyphylline?

A2: Variability in the in vitro release of proxyphylline can stem from several factors, including the formulation itself (e.g., choice of polymers, drug-to-excipient ratio), manufacturing process parameters (e.g., compression force, granulation technique), and the dissolution test conditions (e.g., apparatus type, agitation speed, pH of the dissolution medium).[1][2][3]

Q3: How does the choice of polymer affect the release of proxyphylline?

A3: The type and concentration of polymers used in the formulation significantly influence the release mechanism and rate of proxyphylline. For instance, hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) can form a gel layer upon contact with the dissolution medium, controlling drug release through diffusion and erosion. The cross-linking ratio of polymers in hydrogel formulations can also impact the release, with lower cross-linking potentially leading to a more pronounced initial "burst release".[4]

Q4: What is "burst release" and how can it be managed for proxyphylline formulations?

A4: Burst release is the rapid release of a significant amount of the drug from a controlled-release dosage form shortly after the start of the dissolution test.[5] This can be caused by the drug being present on the surface of the delivery system or rapid initial swelling of the matrix.[5] For proxyphylline formulations, particularly those using hydrogels, managing burst release is crucial. Techniques such as creating a surface crosslinked layer on the hydrogel can help to mitigate this effect and achieve a more controlled and delayed release profile.[5]

Troubleshooting Guide

Issue 1: High variability between dissolution vessels.

Potential Cause Troubleshooting Step
Improper deaeration of the dissolution medium. Ensure the dissolution medium is adequately deaerated according to USP guidelines to prevent the formation of air bubbles on the tablet surface, which can affect the dissolution rate.
Incorrect positioning of the dosage form. For USP Apparatus 1 (basket), ensure the dosage form is properly placed in the basket. For USP Apparatus 2 (paddle), ensure the tablet has settled at the bottom center of the vessel.
Hydrodynamic variations within the dissolution apparatus. Verify that the dissolution apparatus is properly calibrated and leveled. Ensure consistent paddle/basket height and rotation speed across all vessels.
Inconsistent sample collection. Standardize the sampling location and technique for all vessels to ensure representative samples are withdrawn at each time point.

Issue 2: Out-of-specification (OOS) dissolution results.

Potential Cause Troubleshooting Step
Changes in critical formulation attributes. Review the manufacturing batch record for any deviations in the amounts of active pharmaceutical ingredient (API) and excipients. Assess the physical properties of the raw materials.
Variations in manufacturing process parameters. Investigate parameters such as compression force, which can affect tablet porosity and, consequently, the dissolution rate.[2] Ensure process parameters are within the validated range.
Degradation of the drug in the dissolution medium. Verify the chemical stability of proxyphylline in the chosen dissolution medium at 37°C for the duration of the test.[1]
Filter-related issues. Ensure that the chosen filter for sample analysis is validated and does not adsorb the drug, leading to artificially low results.[6]

Issue 3: Unexpectedly rapid initial drug release ("burst effect").

Potential Cause Troubleshooting Step
High drug loading on the surface of the dosage form. Optimize the granulation and coating processes to ensure uniform distribution of the drug within the matrix.
Low cross-linking density of hydrogel matrix. If using a hydrogel-based formulation, consider increasing the cross-linking ratio of the polymer to reduce the initial rapid swelling and drug release.[4]
Formulation with highly soluble excipients. Evaluate the impact of soluble fillers on the initial dissolution rate and consider replacing them with less soluble alternatives if necessary.

Data Presentation

Table 1: In Vitro Release of a Sustained-Release Formulation Containing Proxyphylline

Time (hours)Cumulative Release (%)
1Monitored
3Monitored
6Monitored

Data derived from a study by Agbaba et al. (1992), which monitored the dissolution of a combined sustained-release formulation. The study utilized UV in situ densitometry for quantification.[7][8]

Experimental Protocols

Detailed Methodology for In Vitro Dissolution of Proxyphylline Sustained-Release Tablets

This protocol is a general guideline based on standard USP methodologies for the dissolution testing of solid oral dosage forms.

  • Preparation of Dissolution Medium:

    • Prepare a sufficient volume of the desired dissolution medium (e.g., phosphate buffer pH 6.8).

    • Deaerate the medium by an appropriate method (e.g., heating and filtering, helium sparging).

  • Apparatus Setup:

    • Assemble the USP dissolution apparatus (e.g., Apparatus 2, paddle method).

    • Add 900 mL of the deaerated dissolution medium to each vessel.

    • Equilibrate the medium to 37 ± 0.5 °C.

  • Dissolution Test Execution:

    • Set the paddle rotation speed to the specified rate (e.g., 50 rpm).

    • Carefully drop one tablet into each vessel.

    • Start the timer immediately.

  • Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 6, 8 hours), withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

    • Immediately filter the samples through a validated filter (e.g., 0.45 µm PVDF).

  • Sample Analysis:

    • Analyze the filtered samples for proxyphylline concentration using a validated analytical method, such as UV-Vis spectrophotometry at a specified wavelength (e.g., 275 nm) or High-Performance Liquid Chromatography (HPLC).[7][8]

    • Calculate the cumulative percentage of drug released at each time point.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase prep_media Prepare & Deaerate Dissolution Medium setup_apparatus Assemble & Equilibrate Dissolution Apparatus (37°C) prep_media->setup_apparatus Transfer Medium start_test Introduce Dosage Form & Start Timer setup_apparatus->start_test System Ready sampling Withdraw Samples at Pre-defined Intervals start_test->sampling filtration Filter Samples Immediately sampling->filtration analysis Quantify Proxyphylline (e.g., UV-Vis/HPLC) filtration->analysis Filtered Aliquots calculation Calculate Cumulative % Drug Released analysis->calculation end_point end_point calculation->end_point Report Results

Caption: Experimental workflow for in vitro dissolution testing of proxyphylline.

troubleshooting_logic cluster_formulation Formulation Factors cluster_process Process Parameters cluster_method Dissolution Method start High In Vitro Release Variability excipients Excipient Properties (e.g., polymer type, grade) start->excipients drug_load API Particle Size & Drug Load start->drug_load compression Tablet Compression Force start->compression granulation Granulation Method start->granulation apparatus Apparatus Setup (e.g., centering, vibration) start->apparatus medium Medium Preparation (e.g., deaeration, pH) start->medium end_point Consistent Release Profile excipients->end_point Optimize drug_load->end_point Control compression->end_point Validate granulation->end_point Standardize apparatus->end_point Calibrate medium->end_point Verify

References

Addressing challenges in the crystallization of Proxyphylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of Proxyphylline.

Troubleshooting Guide

This guide is designed to help researchers, scientists, and drug development professionals identify and resolve issues during the crystallization of Proxyphylline.

Observed Problem Potential Cause(s) Recommended Solution(s)
No crystals are forming, or crystallization is very slow. - Low Supersaturation: The concentration of Proxyphylline in the solvent may not be high enough to induce nucleation. - Inappropriate Solvent: The chosen solvent may have very high solubility for Proxyphylline, preventing it from precipitating. - Slow Nucleation Kinetics: Proxyphylline may have a wide metastable zone, particularly in certain solvents like isobutyl alcohol.[1]- Increase Supersaturation: Concentrate the solution by evaporating the solvent or by adding an anti-solvent. - Solvent Screening: Experiment with different solvents or solvent/anti-solvent systems. - Induce Nucleation: Introduce seed crystals of the desired polymorphic form. Use techniques like scratching the inner surface of the crystallization vessel.
Formation of an oil or amorphous solid instead of crystals. - High Supersaturation: The solution is too concentrated, leading to rapid precipitation without ordered crystal lattice formation. - Rapid Cooling: Cooling the solution too quickly can favor the formation of amorphous material over crystalline solids. - Presence of Impurities: Impurities from the synthesis process can inhibit crystal growth and promote oiling out.- Reduce Supersaturation: Dilute the solution slightly before cooling. - Control Cooling Rate: Employ a slower, controlled cooling profile. - Purify the Material: Ensure the starting material is of high purity. Consider recrystallization or chromatographic purification if necessary.
Inconsistent crystal form (polymorphism). - Polymorphic Nature of Proxyphylline: Proxyphylline is known to exist in multiple polymorphic forms, including two for the racemic mixture and three for the pure enantiomer.[2] - Solvent Effects: The choice of solvent can influence which polymorphic form crystallizes. - Temperature and Cooling Rate: Different polymorphs can be favored at different temperatures and cooling rates.- Control Crystallization Conditions: Carefully control solvent, temperature, and cooling rate to consistently produce the desired polymorph. - Seeding: Use seed crystals of the target polymorph to direct the crystallization towards that form. - Characterize the Solid Form: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Raman spectroscopy to identify the polymorphic form obtained.
Poor crystal shape or habit (e.g., needles, plates). - Solvent System: The solvent can significantly influence the crystal habit. - Additives/Impurities: The presence of certain molecules can alter the relative growth rates of different crystal faces.- Solvent Selection: Experiment with different solvents to find one that promotes a more equant crystal habit. - Use of Habit Modifiers: Introduce small amounts of additives that are known to modify crystal habit.
Difficulty in resolving enantiomers. - Proxyphylline is a chiral molecule: It can exist as a stable racemic compound, making spontaneous resolution challenging.[1][2]- Preferential Crystallization: This technique can be employed, sometimes in combination with co-crystallization (e.g., with salicylic acid), to resolve the enantiomers.[1] - Chiral Chromatography: Use preparative chiral HPLC to separate the enantiomers before crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphic forms of Proxyphylline?

A1: Recent studies have identified five distinct polymorphic forms of Proxyphylline.[2] For the racemic mixture, there are two known polymorphs. For the pure enantiomer, three polymorphic forms have been characterized.[2] It is crucial to control crystallization conditions to obtain the desired, stable polymorph.

Q2: What is the solubility of Proxyphylline in common solvents?

A2: Proxyphylline is described as having moderate solubility in water.[3] Specific quantitative solubility data in various organic solvents at different temperatures is limited in publicly available literature and should be determined experimentally for the specific solvent system being used.

Q3: How can I control the chirality of Proxyphylline during crystallization?

A3: Since Proxyphylline can form a stable racemic compound, controlling chirality can be challenging.[1][2] One successful approach is preferential crystallization, which may be enhanced by using a co-former like salicylic acid to create a co-crystal that facilitates resolution.[1]

Q4: What are some common impurities in Proxyphylline and how do they affect crystallization?

A4: Proxyphylline is a derivative of Theophylline.[4] Therefore, unreacted Theophylline can be a potential impurity. Other potential impurities can arise from the reagents used in its synthesis. These impurities can inhibit crystal growth, promote the formation of oils or amorphous solids, and potentially influence the resulting polymorphic form.

Q5: What is a suitable starting point for developing a cooling crystallization protocol for Proxyphylline?

A5: A good starting point is to dissolve the Proxyphylline in a suitable solvent (e.g., ethanol, isopropanol, or a mixture with water) at an elevated temperature to ensure complete dissolution. Then, implement a controlled cooling profile, for example, 0.1-0.5 °C/min, to allow for slow and controlled crystal growth. Seeding with the desired polymorph at the point of supersaturation is highly recommended.

Quantitative Data

Table 1: Known Polymorphic Forms of Proxyphylline and Their Melting Points

Form Type Melting Point (TFus)
RIRacemic Compound134 °C
RIIRacemic Compound111.5 °C
EIPure Enantiomer148.3 °C
EIIPure EnantiomerNot Reported
EIIIPure EnantiomerNot Reported

Data sourced from a 2024 study on the solid-state landscape of Proxyphylline.[2]

Experimental Protocols

Cooling Crystallization Protocol

This protocol describes a general method for the cooling crystallization of Proxyphylline.

  • Dissolution: Dissolve the Proxyphylline starting material in a selected solvent (e.g., isopropanol) at an elevated temperature (e.g., 60-70 °C) in a jacketed crystallization vessel equipped with an overhead stirrer. Ensure all solids are completely dissolved.

  • Cooling: Begin a controlled cooling ramp at a rate of 0.2 °C/min.

  • Seeding: Once the solution reaches a temperature where it is supersaturated (this should be determined experimentally, e.g., via a turbidity probe), introduce a small quantity (0.1-1% w/w) of seed crystals of the desired Proxyphylline polymorph.

  • Crystal Growth: Continue the controlled cooling to a final temperature (e.g., 5-10 °C) to allow for crystal growth.

  • Aging: Hold the suspension at the final temperature for a period (e.g., 2-4 hours) to ensure complete crystallization and potentially allow for any metastable forms to convert to a more stable form.

  • Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at an appropriate temperature.

Anti-Solvent Crystallization Protocol

This protocol outlines a general procedure for anti-solvent crystallization of Proxyphylline.

  • Dissolution: Dissolve the Proxyphylline in a "good" solvent (a solvent in which it has high solubility) at a specific temperature (e.g., 25 °C).

  • Anti-Solvent Addition: Slowly add a pre-determined volume of an "anti-solvent" (a solvent in which Proxyphylline has low solubility) to the solution while stirring. The addition rate should be controlled to manage the rate of supersaturation generation.

  • Seeding (Optional but Recommended): If the desired polymorphic form is known, introduce seed crystals once the solution becomes supersaturated.

  • Equilibration: Allow the resulting suspension to stir for a period (e.g., 4-8 hours) to ensure the crystallization is complete.

  • Isolation and Drying: Filter the crystals, wash with a mixture of the solvent and anti-solvent, and dry under vacuum.

Diagrams

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization Methods cluster_downstream Downstream Processing start Start dissolution Dissolve Proxyphylline in Solvent start->dissolution cooling Cooling Crystallization dissolution->cooling antisolvent Anti-Solvent Crystallization dissolution->antisolvent slurry Slurry Crystallization dissolution->slurry isolation Isolation (Filtration) cooling->isolation antisolvent->isolation slurry->isolation drying Drying isolation->drying characterization Characterization (PXRD, DSC) drying->characterization end End Product characterization->end

Caption: Experimental workflow for Proxyphylline crystallization.

troubleshooting_logic start Crystallization Issue Encountered no_crystals No Crystals / Slow Nucleation? start->no_crystals oiling_out Oiling Out / Amorphous Solid? start->oiling_out polymorph_issue Inconsistent Crystal Form? start->polymorph_issue sol_supersaturation Increase Supersaturation Add Seed Crystals no_crystals->sol_supersaturation Yes sol_cooling Control Cooling Rate Reduce Supersaturation oiling_out->sol_cooling Yes sol_purify Purify Starting Material oiling_out->sol_purify Check Purity sol_seeding Use Seed Crystals Control Conditions polymorph_issue->sol_seeding Yes

References

Minimizing impurity formation in the synthesis of 7-(2-Hydroxypropoxy)theophylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 7-(2-Hydroxypropoxy)theophylline, also known as Proxyphylline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired this compound Product

Potential Cause Recommended Solution
Incomplete Deprotonation of Theophylline Ensure the use of a sufficiently strong base and an appropriate solvent to facilitate the formation of the theophylline anion. The selection of the base and solvent can significantly impact the reaction rate and yield.
Suboptimal Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to the formation of degradation products. A temperature range of 60-80°C is often a good starting point for optimization.
Insufficient Reaction Time Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the reaction has gone to completion.
Hydrolysis of the Alkylating Agent If using a haloalkanol like 1-chloro-2-propanol in the presence of a strong base in an aqueous environment, hydrolysis of the alkylating agent can occur. Consider using an anhydrous solvent or a phase-transfer catalyst to minimize this side reaction.

Problem 2: High Levels of the N9-Isomer Impurity

The formation of the isomeric impurity, 9-(2-Hydroxypropoxy)theophylline, is a primary challenge in this synthesis. The ratio of the desired N7-isomer to the undesired N9-isomer is influenced by the reaction conditions.

Factor Recommendation to Favor N7-Alkylation
Choice of Base Weaker bases, such as potassium carbonate or sodium bicarbonate, tend to favor N7-alkylation over stronger bases like sodium hydroxide or potassium hydroxide. The use of stronger bases can lead to a higher proportion of the N9-isomer.
Solvent Selection Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used and can influence the regioselectivity. The choice of solvent can affect the solvation of the theophylline anion and the transition state energies for N7 and N9 alkylation.
Steric Hindrance While the 2-hydroxypropyl group has some steric bulk, exploring alkylating agents with greater steric hindrance around the reactive center could potentially increase the selectivity for the less sterically hindered N7 position. However, this may also decrease the overall reaction rate.

Problem 3: Presence of Other Minor Impurities

Besides the N9-isomer, other minor impurities may be present in the final product.

Potential Impurity Possible Source and Mitigation
Unreacted Theophylline Incomplete reaction. Ensure sufficient reaction time and optimal conditions. Unreacted theophylline can typically be removed during purification.
Di-alkylation Products Reaction of the product with another molecule of the alkylating agent. This is less common but can be minimized by using a stoichiometric amount of the alkylating agent.
Byproducts from the Alkylating Agent Impurities present in the starting alkylating agent (e.g., 1-chloro-2-propanol or propylene oxide) or from its self-reaction. Use a high-purity alkylating agent.

Frequently Asked Questions (FAQs)

Q1: What is the most critical impurity to control during the synthesis of this compound?

A1: The most critical impurity is the N9-isomer, 9-(2-Hydroxypropoxy)theophylline. Due to the similar chemical structure and properties to the desired N7-isomer, its removal can be challenging and requires careful control of the synthesis and purification steps.

Q2: How can I monitor the formation of the N7 and N9 isomers during the reaction?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress and quantifying the ratio of the N7 and N9 isomers. A suitable reversed-phase column with a mobile phase of methanol and water or acetonitrile and water is typically effective.

Q3: What is the best method for purifying this compound and removing the N9-isomer?

A3: Fractional crystallization is the most common and effective method for separating the N7 and N9 isomers on a preparative scale. The choice of solvent system is crucial. A mixture of ethanol and water is often a good starting point for developing a crystallization procedure. The desired this compound is typically less soluble and will crystallize out, leaving the N9-isomer enriched in the mother liquor. Multiple recrystallization steps may be necessary to achieve high purity.

Q4: Are there any alternative synthetic routes that offer better regioselectivity for the N7 position?

A4: While the direct alkylation of theophylline is the most common approach, research into alternative methods is ongoing. Strategies involving protecting groups on the N9 position could theoretically provide complete regioselectivity for N7, but these multi-step syntheses are often less efficient for large-scale production.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a general procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve theophylline in a suitable solvent (e.g., DMF).

  • Addition of Base: Add the desired base (e.g., potassium carbonate) to the solution and stir for a period to allow for the formation of the theophylline salt.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., 1-chloro-2-propanol) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 70°C) and monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Pathway cluster_reactants Reactants Theophylline Theophylline Reaction_Mixture Reaction Mixture Theophylline->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Alkylating_Agent Alkylating Agent (1-chloro-2-propanol or propylene oxide) Alkylating_Agent->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture Product This compound (Desired Product) Reaction_Mixture->Product N7-Alkylation N9_Isomer 9-(2-Hydroxypropoxy)theophylline (Major Impurity) Reaction_Mixture->N9_Isomer N9-Alkylation Purification Purification (e.g., Recrystallization) Product->Purification N9_Isomer->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Reaction Perform Alkylation Reaction Start->Reaction Analysis Analyze Crude Product (HPLC) Reaction->Analysis Check_Yield Low Yield? Analysis->Check_Yield Check_N9 High N9-Isomer? Check_Yield->Check_N9 No Troubleshoot_Yield Troubleshoot Yield: - Check Base/Solvent - Optimize Temperature/Time Check_Yield->Troubleshoot_Yield Yes Purification Purify by Recrystallization Check_N9->Purification No Troubleshoot_N9 Troubleshoot N9-Isomer: - Use Weaker Base - Adjust Solvent Check_N9->Troubleshoot_N9 Yes Final_Analysis Analyze Final Product (HPLC) Purification->Final_Analysis Pure_Product Pure Product Obtained Final_Analysis->Pure_Product Purity OK Repeat_Purification Repeat Recrystallization Final_Analysis->Repeat_Purification Purity Not OK Troubleshoot_Yield->Reaction Troubleshoot_N9->Reaction Repeat_Purification->Final_Analysis

Validation & Comparative

A Comparative In Vitro Analysis of Proxyphylline and Theophylline Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of the efficacy of Proxyphylline and Theophylline, two methylxanthine compounds with established therapeutic applications. The following sections present quantitative data, experimental methodologies, and diagrammatic representations of their shared signaling pathways to facilitate a comprehensive understanding of their molecular mechanisms of action.

Quantitative Efficacy Comparison

The in vitro efficacy of Proxyphylline and Theophylline is primarily attributed to their roles as non-selective phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists. The data summarized below, collated from various in vitro studies, quantifies their respective potencies at these molecular targets.

Molecular Target Parameter Proxyphylline Theophylline Reference
Phosphodiesterase (PDE) Apparent Inhibition Constant (Ki)0.06 - 1.0 mmol/L~1.2-1.7 times more potent than Proxyphylline
Adenosine A1 Receptor Inhibition Constant (Ki)82 nM (bovine brain)14 µM[1]
Adenosine A2 Receptor Inhibition Constant (Ki)850 µM (platelets)14 µM[1][2]

Signaling Pathways and Experimental Workflow

The primary mechanism of action for both Proxyphylline and Theophylline involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels through the inhibition of phosphodiesterases and the antagonism of adenosine receptors.

Methylxanthine Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Adenosine_Receptor Adenosine Receptor (A1/A2) AC Adenylyl Cyclase Adenosine_Receptor->AC Inhibits (A1) Activates (A2) cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC Substrate PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Hydrolyzes to Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates leading to Adenosine Adenosine Adenosine->Adenosine_Receptor Activates Methylxanthines Proxyphylline / Theophylline Methylxanthines->Adenosine_Receptor Antagonizes Methylxanthines->PDE Inhibits

Caption: Shared signaling pathway of Proxyphylline and Theophylline.

The following diagram illustrates a generalized workflow for the in vitro assessment of these compounds.

Experimental_Workflow Start Start Compound_Prep Prepare Stock Solutions (Proxyphylline & Theophylline) Start->Compound_Prep Assay_Selection Select Assay Compound_Prep->Assay_Selection PDE_Assay Phosphodiesterase Inhibition Assay Assay_Selection->PDE_Assay PDE Inhibition AR_Assay Adenosine Receptor Binding Assay Assay_Selection->AR_Assay Adenosine Receptor Antagonism Data_Acquisition_PDE Measure cAMP/cGMP Hydrolysis PDE_Assay->Data_Acquisition_PDE Data_Acquisition_AR Measure Radioligand Displacement AR_Assay->Data_Acquisition_AR Analysis_PDE Calculate IC50 / Ki for PDE Inhibition Data_Acquisition_PDE->Analysis_PDE Analysis_AR Calculate Ki for Receptor Binding Data_Acquisition_AR->Analysis_AR Comparison Compare Efficacy Analysis_PDE->Comparison Analysis_AR->Comparison End End Comparison->End

Caption: General experimental workflow for in vitro comparison.

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of Proxyphylline and Theophylline on PDE activity.

Methodology:

A commonly employed method involves measuring the hydrolysis of radiolabeled cyclic nucleotides (e.g., [3H]-cAMP or [3H]-cGMP) by a PDE enzyme preparation in the presence and absence of the test compounds.

  • Enzyme Source: Purified PDE isoforms or tissue homogenates (e.g., lung tissue).

  • Substrate: Radiolabeled cAMP or cGMP.

  • Procedure:

    • The PDE enzyme is incubated with the radiolabeled substrate and varying concentrations of either Proxyphylline or Theophylline.

    • The reaction is terminated after a specific time.

    • The product of the reaction (e.g., [3H]-AMP or [3H]-GMP) is separated from the unreacted substrate, often using chromatography.

    • The amount of radioactivity in the product fraction is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of PDE inhibition is calculated for each compound concentration. IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Proxyphylline and Theophylline for adenosine receptor subtypes (e.g., A1, A2A, A2B, A3).

Methodology:

This is typically performed using a competitive radioligand binding assay.

  • Receptor Source: Cell membranes from tissues or cell lines expressing the adenosine receptor subtype of interest (e.g., bovine brain for A1 receptors, platelets for A2 receptors).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [3H]-cyclohexyladenosine for A1 receptors).

  • Procedure:

    • The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Proxyphylline or Theophylline).

    • After reaching equilibrium, the bound and free radioligand are separated, usually by rapid filtration through a glass fiber filter.

    • The amount of radioactivity retained on the filter, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

References

A Head-to-Head Comparison of Proxyphylline and Other Xanthine Derivatives in Respiratory Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of respiratory therapeutics, understanding the nuanced differences between xanthine derivatives is paramount. This guide provides an objective, data-driven comparison of Proxyphylline against other prominent xanthines—Theophylline, Aminophylline, and Doxofylline—with a focus on their performance, mechanisms of action, and safety profiles, supported by experimental data and detailed protocols.

Executive Summary

Xanthine derivatives have long been a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, leading to bronchodilation. However, variations in their chemical structures result in significant differences in potency, selectivity, and side-effect profiles. Proxyphylline, a derivative of theophylline, is noted for its bronchodilator effects. This comparison reveals that while Theophylline remains a potent bronchodilator, its narrow therapeutic index and significant side effects, largely due to non-selective adenosine receptor antagonism, have driven the development of alternatives. Doxofylline emerges as a promising alternative with a better safety profile, attributed to its reduced affinity for adenosine receptors.

Comparative Analysis of Performance

The clinical efficacy of xanthine derivatives is primarily assessed by their ability to improve lung function, typically measured as the change in Forced Expiratory Volume in one second (FEV1). A network meta-analysis of 14 studies involving 998 COPD patients provides a robust comparison of several xanthines.

Xanthine DerivativeChange from Baseline in FEV1 (L)Relative Efficacy (SUCRA value)Overall Safety (Frequency of Adverse Events)Key Adverse Events
Doxofylline Data not individually reported0.7122.0%Nausea, epigastralgia, headache, dyspepsia
Aminophylline Data not individually reported0.4954.55%Palpitations, gastrointestinal discomfort, insomnia
Theophylline Data not individually reported0.3161.7%Nausea, epigastralgia, headache, dyspepsia
Bamiphylline Data not individually reportedNot reportedNot reportedNot reported

Data sourced from a network meta-analysis of 14 studies in COPD patients. SUCRA (Surface Under the Cumulative Ranking Curve) indicates the probability of a treatment being the best option. A higher value indicates a better ranking.

Mechanism of Action: A Deeper Dive

The primary mechanism of action for xanthine derivatives is the non-selective inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) and results in the relaxation of bronchial smooth muscle, causing bronchodilation.

A secondary mechanism involves the antagonism of adenosine receptors (A1 and A2). Adenosine can cause bronchoconstriction in asthmatic patients. By blocking these receptors, xanthines like Theophylline can prevent this effect. However, this antagonism is also linked to many of the undesirable side effects, including cardiac arrhythmias, gastrointestinal distress, and central nervous system stimulation.

Doxofylline distinguishes itself by having a markedly lower affinity for adenosine A1 and A2 receptors, which is believed to account for its improved safety profile compared to Theophylline and Aminophylline.

Signaling Pathway: Phosphodiesterase Inhibition

PDE_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2_Receptor β2-Adrenergic Receptor AC Adenylyl Cyclase Beta2_Receptor->AC Activates Adenosine_Receptor Adenosine Receptor Adenosine_Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PDE Phosphodiesterase (PDE) PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Degrades Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to Xanthines Proxyphylline, Theophylline, Doxofylline Xanthines->PDE Inhibits Adenosine Adenosine Adenosine->Adenosine_Receptor

Caption: General signaling pathway of xanthine derivatives.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, the following are detailed methodologies for key experiments.

Measurement of Bronchodilator Effect (FEV1) in Clinical Trials

The primary endpoint in most clinical trials evaluating the efficacy of bronchodilators is the change in Forced Expiratory Volume in one second (FEV1).

Protocol:

  • Patient Selection: Patients with a confirmed diagnosis of stable COPD or asthma are recruited. Baseline FEV1 is typically required to be within a specified range (e.g., 40-80% of predicted normal value).

  • Spirometry: All spirometric measurements are performed according to the American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines.

  • Procedure:

    • Patients are instructed to withhold their usual bronchodilator medication for a specified period before the test.

    • A baseline FEV1 measurement is taken.

    • The study drug (e.g., Proxyphylline, Theophylline) or placebo is administered.

    • FEV1 is measured at serial time points post-administration (e.g., 1, 2, 4, 6, 8, and 12 hours).

  • Data Analysis: The change from baseline FEV1 is calculated for each time point. The primary efficacy variable is often the area under the curve (AUC) of the FEV1 change from baseline over a 12-hour period.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of PDE enzymes.

Protocol:

  • Enzyme and Substrate: Purified recombinant human PDE isoenzymes (e.g., PDE3, PDE4) and a fluorescently labeled cAMP or cGMP substrate are used.

  • Procedure:

    • The PDE enzyme is incubated with varying concentrations of the test compound (e.g., Proxyphylline).

    • The fluorescently labeled substrate is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of hydrolyzed substrate is quantified using a fluorescence plate reader.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

Assessment of Adverse Events in Clinical Trials

The safety profile of a drug is a critical component of its evaluation.

Protocol:

  • Data Collection: Throughout the clinical trial, all adverse events (AEs) are recorded, regardless of their perceived relationship to the study drug. This is done through patient interviews, diaries, and clinical assessments at each study visit.

  • Classification: AEs are classified based on their severity (mild, moderate, severe), seriousness (e.g., resulting in hospitalization), and relationship to the study drug (unrelated, possibly related, probably related, definitely related) by the investigator.

  • Data Analysis: The incidence of each AE is calculated for each treatment group. Statistical comparisons are made between the active treatment and placebo groups to identify treatment-emergent adverse events.

Experimental Workflow for Comparative Clinical Trial

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (FEV1, Symptom Scores) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group A (e.g., Proxyphylline) Randomization->GroupA 1:1:1 GroupB Treatment Group B (e.g., Theophylline) Randomization->GroupB GroupC Placebo Group Randomization->GroupC Treatment Treatment Period (e.g., 12 weeks) GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp Follow-up Visits (FEV1, AE Monitoring) Treatment->FollowUp Analysis Data Analysis (Efficacy and Safety) FollowUp->Analysis Results Results and Conclusion Analysis->Results

Caption: A typical workflow for a comparative clinical trial.

Conclusion

The landscape of xanthine derivatives for respiratory diseases is evolving. While Theophylline has historically been a key player, its narrow therapeutic window presents significant challenges. Proxyphylline offers an alternative, but the data suggests that Doxofylline may possess a superior risk-benefit profile due to its reduced affinity for adenosine receptors, translating to a lower incidence of adverse effects while maintaining comparable efficacy in improving lung function. For researchers and drug developers, focusing on derivatives with higher selectivity for PDE isoenzymes and lower affinity for adenosine receptors, such as Doxofylline, represents a promising avenue for developing safer and more effective treatments for obstructive airway diseases. Further head-to-head clinical trials with robust methodologies are essential to definitively establish the clinical positioning of these agents.

A Comparative Guide to Analytical Methods for 7-(2-Hydroxypropoxy)theophylline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two distinct analytical methods for the quantification of theophylline derivatives, with a focus on 7-(2-Hydroxypropoxy)theophylline, a known impurity of the drug Doxofylline. The methods reviewed are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) Spectrophotometry. This comparison is intended for researchers, scientists, and drug development professionals to assist in the selection of appropriate analytical techniques for quality control and research purposes.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance parameters of a stability-indicating RP-HPLC method and a UV-Spectrophotometric method. The data is compiled from separate studies on the analysis of Doxofylline, which includes the separation and quantification of its impurities like this compound.

ParameterRP-HPLC MethodUV-Spectrophotometric Method
Principle Chromatographic separation based on polarityMeasurement of light absorbance
Linearity Range 10–80 μg/mL[1]5-50 µg/mL[2]
Correlation Coefficient (r²) > 0.999[3]0.9941[2]
Accuracy (% Recovery) 100.01–100.07%[1]99.10–101.11%[4]
Precision (% RSD) Intra-day: 0.37–0.53%[1]Intra-assay: 0.79%[4]
Limit of Detection (LOD) 0.03 μg/mL[1]Not Reported
Limit of Quantification (LOQ) 0.1 μg/mL[1]Not Reported
Specificity High (separates drug from impurities)[5][6]Lower (potential interference from excipients)[4]

Experimental Protocols

Stability-Indicating RP-HPLC Method

This method is designed for the accurate quantification of Doxofylline and its related substances, including this compound, in bulk drug and pharmaceutical formulations.[5][6]

Chromatographic Conditions:

  • Column: HiQ Sil C18 W (dimensions not specified)[1] or Lichrocart C18 (250 mm × 4.6 mm; 5 μm)[5]

  • Mobile Phase: A mixture of acetonitrile and buffer (50:50, v/v), with the pH adjusted to 3.0.[1] An alternative mobile phase consists of 10 mM ammonium acetate and acetonitrile in a gradient mode.[5]

  • Flow Rate: 1.0 mL/min[1][5]

  • Detection Wavelength: 272 nm[1] or 274 nm[5]

  • Column Temperature: 30°C[5]

  • Injection Volume: 20 to 50 µL[7]

Standard Solution Preparation: A standard stock solution of Doxofylline is prepared by dissolving a known quantity of the reference standard in the mobile phase to achieve a specific concentration. Working standards are prepared by further diluting the stock solution to fall within the linear range.[8]

Sample Preparation: For pharmaceutical formulations, a quantity of the powdered tablets equivalent to a specific amount of Doxofylline is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then filtered through a 0.45 μm filter before injection into the HPLC system.[8]

UV-Spectrophotometric Method

This method provides a simpler and more rapid approach for the estimation of Doxofylline in bulk and tablet dosage forms.

Methodology:

  • Solvent (Diluent): Distilled water[4]

  • Maximum Wavelength (λmax): 274 nm[2]

  • Preparation of Standard Stock Solution: An accurately weighed quantity of Doxofylline (e.g., 20 mg) is dissolved in the diluent and the volume is made up to 50 mL to get a standard stock solution (e.g., 400 µg/mL).[2]

  • Preparation of Calibration Curve: A series of dilutions are prepared from the standard stock solution to obtain concentrations within the linear range (e.g., 5 to 50 µg/mL). The absorbance of these solutions is measured at 274 nm against a blank.[2]

  • Sample Preparation: A known quantity of the powdered tablet is dissolved in the diluent, sonicated, filtered, and diluted to a concentration within the calibration range. The absorbance is then measured.[4]

Methodology Visualization

The following diagram illustrates a generalized workflow for the cross-validation of analytical methods, a critical process in pharmaceutical analysis to ensure the reliability and consistency of results across different techniques.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation (ICH Guidelines) cluster_comparison Cross-Validation MethodA Method A (e.g., RP-HPLC) Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision Specificity Specificity MethodA->Specificity Linearity Linearity MethodA->Linearity LOD_LOQ LOD & LOQ MethodA->LOD_LOQ MethodB Method B (e.g., UV-Spectrophotometry) MethodB->Accuracy MethodB->Precision MethodB->Specificity MethodB->Linearity MethodB->LOD_LOQ DataCompare Comparative Data Analysis Accuracy->DataCompare Precision->DataCompare Specificity->DataCompare Linearity->DataCompare LOD_LOQ->DataCompare Result Validation Report DataCompare->Result Sample Reference & Sample Preparation Sample->MethodA Sample->MethodB

Caption: Workflow for cross-validation of analytical methods.

Objective Comparison and Conclusion

The RP-HPLC method demonstrates superior performance in terms of specificity, sensitivity (lower LOD and LOQ), and precision. Its ability to separate the primary compound from its degradation products and impurities makes it the method of choice for stability-indicating assays and for the accurate quantification of specific impurities like this compound.[5][9] The validation parameters, including a high correlation coefficient and excellent accuracy and precision, underscore its reliability for regulatory submissions and quality control.[1][3]

The UV-Spectrophotometric method, on the other hand, offers the advantages of being simple, rapid, and cost-effective.[4] It is a suitable technique for routine analysis of the bulk drug or in formulations where interference from excipients is minimal. However, its lower specificity means it cannot distinguish between the active pharmaceutical ingredient and its impurities, which is a significant limitation for stability studies or the analysis of impurity profiles.[4]

References

In Vivo Correlation of Proxyphylline Dissolution and Bioavailability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo and in vitro performance of an immediate-release oral formulation of proxyphylline. Due to a lack of publicly available, direct comparative studies on different proxyphylline formulations, this document will focus on the known pharmacokinetic profile of an immediate-release product and discuss the theoretical comparison with a sustained-release alternative, drawing parallels from the closely related drug, theophylline.

Understanding the In Vitro-In Vivo Correlation (IVIVC)

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug dissolution) and an in vivo response (such as plasma drug concentration). A strong IVIVC is a key objective in drug development as it can serve as a surrogate for in vivo bioequivalence studies, potentially reducing the need for human trials and aiding in quality control.

Proxyphylline: A Methylxanthine Bronchodilator

Proxyphylline, a derivative of theophylline, is used as a bronchodilator for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is dependent on achieving and maintaining an adequate concentration in the bloodstream.

Immediate-Release Proxyphylline: Dissolution and Bioavailability

An immediate-release formulation is designed to release the active pharmaceutical ingredient rapidly after administration. Studies on oral immediate-release proxyphylline provide insight into its fundamental pharmacokinetic properties.

Experimental Data: Immediate-Release Proxyphylline

The following table summarizes the pharmacokinetic parameters of a single oral dose of an immediate-release proxyphylline formulation administered to healthy adults.

ParameterValueDescription
Dose 21 µmol/kgSingle oral administration
Tmax (mean) 29 minTime to reach maximum plasma concentration
Fraction Absorbed (mean) 1.09 (from serum), 1.05 (from urine)The fraction of the administered dose that reaches systemic circulation
Biological Half-life (range) 8.1 - 12.6 hThe time it takes for the plasma concentration of the drug to reduce by half
Data sourced from a study on the pharmacokinetics of proxyphylline in adults after oral administration.[2]
Experimental Protocols

In Vivo Bioavailability Study

  • Subjects: Healthy adult volunteers.

  • Dosage: A single oral dose of proxyphylline (21 µmol/kg).

  • Sampling: Blood and urine samples were collected at various time points after administration.

  • Analysis: Serum and urine concentrations of proxyphylline were measured to determine pharmacokinetic parameters.[2]

In Vitro Dissolution Study (General Protocol for Immediate-Release Tablets)

While the specific dissolution protocol for the above in vivo study is not detailed in the available literature, a typical method for immediate-release tablets would be as follows:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Medium: 900 mL of a buffered solution (e.g., pH 4.5 or 6.8).

  • Rotation Speed: 50-75 rpm.

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Analysis: The amount of dissolved proxyphylline is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Conceptual Comparison: Immediate-Release vs. Sustained-Release Proxyphylline

A sustained-release formulation is designed to release the drug over an extended period to maintain a more constant plasma concentration and reduce dosing frequency. While specific comparative data for proxyphylline is unavailable, we can infer the expected differences in performance based on studies of the related drug, theophylline, and general pharmaceutical principles.

FeatureImmediate-Release ProxyphyllineSustained-Release Proxyphylline (Expected)
In Vitro Dissolution Rapid and complete dissolution, typically >85% in 60 minutes.Slow and extended drug release over several hours.
Tmax Short (e.g., ~29 min).[2]Longer, indicating a slower rate of absorption.
Cmax Higher peak concentration.Lower peak concentration.
Plasma Concentration Fluctuation Greater fluctuation between doses.Less fluctuation, leading to more stable therapeutic levels.
Dosing Frequency More frequent (e.g., multiple times a day).[2]Less frequent (e.g., once or twice daily).

Visualizing the IVIVC Workflow

The following diagram illustrates a typical workflow for establishing an in vitro-in vivo correlation for an oral drug formulation.

IVIVC_Workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study cluster_correlation Correlation Formulation Develop Formulations (e.g., Fast, Medium, Slow Release) Dissolution Perform In Vitro Dissolution Testing Formulation->Dissolution Administer Administer Formulations to Subjects Formulation->Administer DissolutionProfile Generate In Vitro Dissolution Profiles (% Drug Released vs. Time) Dissolution->DissolutionProfile CorrelationModel Develop IVIVC Model (e.g., Linear Regression) DissolutionProfile->CorrelationModel BloodSample Collect Blood Samples at Timed Intervals Administer->BloodSample PlasmaConc Measure Plasma Drug Concentrations BloodSample->PlasmaConc PKProfile Generate In Vivo Absorption Profiles (% Drug Absorbed vs. Time) PlasmaConc->PKProfile Deconvolution Deconvolution of Plasma Concentration Data PKProfile->Deconvolution Deconvolution->CorrelationModel Validation Validate the Predictive Model CorrelationModel->Validation

Caption: Workflow for an In Vitro-In Vivo Correlation (IVIVC) Study.

Signaling Pathway of Proxyphylline

Proxyphylline, like other xanthine derivatives, primarily exerts its bronchodilator effect through the inhibition of phosphodiesterase (PDE) enzymes.

Proxyphylline_Pathway Proxyphylline Proxyphylline PDE Phosphodiesterase (PDE) Proxyphylline->PDE Inhibits AMP AMP PDE->AMP Metabolizes cAMP cAMP cAMP->PDE PKA Protein Kinase A (PKA) Activation cAMP->PKA SmoothMuscle Bronchial Smooth Muscle Relaxation PKA->SmoothMuscle

References

Comparing the safety profiles of Proxyphylline and Aminophylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the safety profiles of two common xanthine-derived bronchodilators: Proxyphylline and Aminophylline. The information presented herein is intended to assist researchers and drug development professionals in understanding the relative toxicities and adverse effect profiles of these compounds, supported by available experimental data.

Executive Summary

Both Proxyphylline and Aminophylline are methylxanthine derivatives utilized for their bronchodilatory effects in respiratory diseases. Their therapeutic and toxic effects are primarily mediated through the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. While both drugs share a similar mechanism of action and consequently a comparable range of adverse effects, available data suggests a potentially wider therapeutic window for Proxyphylline compared to Aminophylline. Aminophylline, a combination of theophylline and ethylenediamine, is well-known for its narrow therapeutic index, with toxicity often observed at concentrations only slightly above the therapeutic range[1][2]. Proxyphylline is classified as "Harmful if swallowed" under the Globally Harmonized System (GHS), indicating a lower acute toxicity compared to the established lethal doses of Aminophylline[3].

Quantitative Toxicity Data

The following table summarizes the available acute oral toxicity data for Proxyphylline and Aminophylline. It is important to note that a direct comparative study providing LD50 values under identical experimental conditions is not available. The data for Aminophylline is derived from specific studies, while the LD50 range for Proxyphylline is inferred from its GHS classification.

CompoundAnimal ModelRoute of AdministrationAcute Toxicity MetricValue (mg/kg)Reference(s)
Aminophylline RatOralLD50243[4][5][6][7]
MouseOralLD50150[4]
Proxyphylline RatOralLD50 (inferred)300 - 2000 (Harmful if swallowed - GHS Category 4)[3]

LD50: The dose of a substance that is lethal to 50% of a test population.

Comparative Adverse Effect Profile

Both Proxyphylline and Aminophylline exhibit a similar spectrum of adverse effects, which are characteristic of xanthine derivatives. These effects are generally dose-dependent.

Adverse Effect CategoryProxyphyllineAminophylline
Common Adverse Effects Nausea, vomiting, headache, insomnia, gastrointestinal disturbances (stomach pain, diarrhea)[8].Nausea, vomiting, headache, insomnia, irritability, restlessness, increased urine volume, shakiness, increased gastric acid secretion[4].
Serious Adverse Effects Severe allergic reactions (rash, itching, swelling, difficulty breathing), arrhythmias (irregular heartbeats), seizures, significant drops in blood pressure[8].Persistent vomiting, cardiac arrhythmias (including multifocal atrial tachycardia), intractable seizures, CNS depression, allergic skin reactions, elevated liver enzymes[4]. With serum theophylline concentrations exceeding 20 mcg/mL, the risk of serious adverse events increases significantly[2].
Contraindications Hypersensitivity to xanthine derivatives, peptic ulcers, severe cardiac arrhythmias[8].Hypersensitivity to theophylline or ethylenediamine, active peptic ulcer disease, underlying seizure disorders[4].
Drug Interactions Co-administration with other xanthine derivatives (e.g., theophylline, caffeine) can lead to increased toxicity. Certain antibiotics (fluoroquinolones) and cimetidine can inhibit its metabolism, increasing the risk of side effects[8].Numerous drug interactions can alter theophylline metabolism and increase the risk of toxicity. Inhibitors of cytochrome P450 enzymes (e.g., cimetidine, erythromycin) can increase theophylline levels, while inducers (e.g., rifampin, carbamazepine) can decrease its levels[9].

Experimental Protocols

While specific, detailed protocols for the cited LD50 studies are not publicly available, a general methodology for an acute oral toxicity study based on the OECD 423 guideline (Acute Toxic Class Method) is described below. This method is a stepwise procedure using a small number of animals.

Objective: To determine the acute oral toxicity of a test substance.

Animal Model: Typically, female rats are used as they are generally considered to be slightly more sensitive.

Procedure:

  • Initial Dosing: A single animal is dosed at a starting dose level selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

  • Stepwise Dosing:

    • If the animal survives, two additional animals are dosed at the same level.

    • If the animal dies, the next animal is dosed at a lower fixed dose level.

  • Endpoint: The test is stopped when a dose that causes mortality is identified, or when no mortality is observed at the highest dose level. The substance is then assigned a toxicity class based on the observed outcomes.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanisms of action for both Proxyphylline and Aminophylline involve the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. These actions, while therapeutically beneficial for bronchodilation, also underpin their toxic effects at higher concentrations.

Phosphodiesterase (PDE) Inhibition Pathway

Xanthines Proxyphylline / Aminophylline (Theophylline) PDE Phosphodiesterase (PDE) Xanthines->PDE Inhibition AMP 5'-AMP PDE->AMP cAMP cAMP cAMP->PDE Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Smooth_Muscle Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle Cardiac_Stimulation Increased Heart Rate & Contractility PKA->Cardiac_Stimulation CNS_Stimulation CNS Stimulation (e.g., seizures) PKA->CNS_Stimulation Xanthines Proxyphylline / Aminophylline (Theophylline) Adenosine_Receptors Adenosine Receptors (A1, A2) Xanthines->Adenosine_Receptors Antagonism Increased_Neurotransmission Increased Neurotransmitter Release (e.g., Catecholamines) Xanthines->Increased_Neurotransmission Results in Bronchoconstriction Bronchoconstriction Adenosine_Receptors->Bronchoconstriction Leads to Neurotransmitter_Release Inhibition of Neurotransmitter Release Adenosine_Receptors->Neurotransmitter_Release Leads to Vasodilation Vasodilation Adenosine_Receptors->Vasodilation Leads to Adenosine Adenosine Adenosine->Adenosine_Receptors Tachycardia_Arrhythmias Tachycardia & Arrhythmias Increased_Neurotransmission->Tachycardia_Arrhythmias

References

Validating 7-(2-Hydroxypropoxy)theophylline: A Comprehensive Guide for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for the validation of 7-(2-Hydroxypropoxy)theophylline as a reference standard for researchers, scientists, and professionals in drug development. By establishing the identity, purity, and stability of this compound, this document outlines the necessary experimental protocols and presents a comparative analysis against other relevant xanthine derivatives, ensuring its suitability for quantitative and qualitative analytical applications.

Introduction to this compound

This compound, also known as Proxyphylline, is a derivative of theophylline, a well-established methylxanthine used in the treatment of respiratory diseases. As a metabolite of theophylline, its presence and concentration are of analytical interest in pharmacokinetic and metabolism studies. The availability of a well-characterized reference standard is crucial for the accuracy and reliability of such investigations. This guide details the validation process to qualify this compound as a reference standard, in accordance with international regulatory guidelines such as ICH Q2(R1) and USP General Chapter <1225>.

Comparative Analysis with Alternative Reference Standards

The selection of a reference standard is critical for analytical method development and validation. This section compares the key analytical attributes of this compound with other commonly used theophylline-related compounds, such as Theophylline, Doxofylline, and Acebrophylline.

ParameterThis compoundTheophyllineDoxofyllineAcebrophylline
Purity (by HPLC) > 99.5%> 99.5%> 99.5%> 99.0%
Structural Confirmation Confirmed by ¹H NMR, ¹³C NMR, MSWell-establishedWell-establishedWell-established
Key Impurities Theophylline, Di-hydroxypropoxy theophyllineCaffeine, TheobromineDoxofylline related compound AAmbroxol, Theophylline-7-acetic acid
Hygroscopicity LowLowModerateHigh
Photostability StableStableSensitive to lightModerately stable
Primary Application Metabolite quantification, impurity referenceAPI quantification, dissolution testingAPI quantification, related substance testingAPI quantification, related substance testing

Experimental Protocols for Validation

The following experimental protocols are essential for the comprehensive validation of this compound as a reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay
  • Objective: To determine the purity of this compound and to develop a validated assay method.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile and Water (gradient elution)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 272 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Validation Parameters:

    • Specificity: Assessed by analyzing placebo and known impurities to ensure no interference with the main peak.

    • Linearity: Determined by analyzing a series of solutions over a concentration range of 0.05 mg/mL to 1.5 mg/mL.

    • Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix.

    • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.

    • Robustness: Evaluated by making small, deliberate variations in chromatographic conditions (e.g., flow rate, mobile phase composition, temperature).

Mass Spectrometry (MS) for Structural Confirmation
  • Objective: To confirm the molecular weight and fragmentation pattern of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Analysis: The exact mass is measured and compared with the theoretical mass. The fragmentation pattern is analyzed to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Objective: To provide unambiguous structural confirmation of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: ¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the proposed chemical structure.

Thermal Analysis (DSC/TGA) for Physicochemical Characterization
  • Objective: To assess the thermal stability and characterize the solid-state properties of this compound.

  • Instrumentation: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

  • DSC Method: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to determine the melting point and any polymorphic transitions.

  • TGA Method: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to determine the weight loss as a function of temperature, indicating decomposition or loss of volatiles.

Forced Degradation Studies
  • Objective: To identify potential degradation products and to establish the intrinsic stability of this compound.

  • Stress Conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours

    • Basic: 0.1 N NaOH at 60°C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 105°C for 48 hours

    • Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines.

  • Analysis: The stressed samples are analyzed by HPLC to separate and identify any degradation products.

Visualization of Key Processes

The following diagrams illustrate the workflow for the validation of a reference standard and the signaling pathway context for theophylline derivatives.

Validation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Analytical Method Validation cluster_2 Phase 3: Stability Assessment cluster_3 Phase 4: Certification A Procurement of This compound B Structural Elucidation (NMR, MS) A->B C Physicochemical Characterization (DSC, TGA) B->C D HPLC Method Development (Purity & Assay) C->D E Method Validation as per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, Robustness) D->E F Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) E->F G Long-term Stability Studies F->G H Data Review and Compilation G->H I Issuance of Certificate of Analysis H->I

Caption: Workflow for the validation of a reference standard.

Theophylline_Signaling_Pathway Theophylline Theophylline & Derivatives (e.g., this compound) PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibition AdenosineReceptor Adenosine Receptors Theophylline->AdenosineReceptor Antagonism cAMP Increased cAMP PDE->cAMP AdenosineBlockade Adenosine Blockade AdenosineReceptor->AdenosineBlockade Bronchodilation Bronchodilation cAMP->Bronchodilation AntiInflammatory Anti-inflammatory Effects AdenosineBlockade->AntiInflammatory

Caption: Simplified signaling pathway of theophylline derivatives.

Comparison_Logic RefStd Reference Standard Selection Criteria Selection Criteria RefStd->Criteria Purity Purity Criteria->Purity Stability Stability Criteria->Stability Availability Commercial Availability Criteria->Availability Application Intended Application Criteria->Application Candidate1 This compound Purity->Candidate1 Candidate2 Theophylline Purity->Candidate2 Candidate3 Doxofylline Purity->Candidate3 Stability->Candidate1 Stability->Candidate2 Stability->Candidate3 Availability->Candidate1 Availability->Candidate2 Availability->Candidate3 Application->Candidate1 Application->Candidate2 Application->Candidate3

Caption: Logical relationship for reference standard comparison.

Conclusion

The validation of this compound as a reference standard, following the comprehensive protocols outlined in this guide, will ensure its suitability for high-stakes analytical applications. The provided data and comparative analysis demonstrate that with proper characterization, this compound can serve as a reliable and accurate standard for the quantification of this metabolite and for use as a related substance in the analysis of theophylline and its derivatives. This will ultimately contribute to the robustness and accuracy of pharmaceutical research and development.

A Comparative Analysis of the Bronchodilatory Effects of Proxyphylline and Dyphylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bronchodilatory properties of two xanthine derivatives, Proxyphylline and Dyphylline. Both medications are employed in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This document synthesizes available experimental data to objectively compare their mechanisms of action, efficacy, and pharmacological profiles.

Mechanism of Action: A Shared Pathway

Proxyphylline and Dyphylline, like other methylxanthines, exert their primary bronchodilatory effect by inhibiting phosphodiesterase (PDE) enzymes within the smooth muscle cells of the airways.[1][2] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP levels activate protein kinase A, which in turn phosphorylates various target proteins, ultimately resulting in the relaxation of bronchial smooth muscle and a widening of the airways.[1][2] Additionally, antagonism of adenosine receptors may contribute to their bronchodilatory and anti-inflammatory effects.[3]

cluster_cell Bronchial Smooth Muscle Cell Proxyphylline_Dyphylline Proxyphylline / Dyphylline PDE Phosphodiesterase (PDE) Proxyphylline_Dyphylline->PDE Inhibition cAMP cAMP PDE->cAMP ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Inactive_PKA Inactive PKA cAMP->Inactive_PKA Activates AMP 5'-AMP cAMP->AMP (degradation) Active_PKA Active PKA Inactive_PKA->Active_PKA Bronchodilation Bronchodilation Active_PKA->Bronchodilation Leads to Bronchoconstriction Bronchoconstriction

Caption: Signaling pathway of Proxyphylline and Dyphylline in bronchial smooth muscle cells.

Comparative Efficacy: In Vitro and Clinical Data

Direct head-to-head clinical trials comparing the bronchodilatory effects of Proxyphylline and Dyphylline are limited. However, in vitro studies and clinical evaluations against other methylxanthines provide valuable insights.

In Vitro Potency

An in vitro study on guinea-pig tracheal smooth muscle provides a direct comparison of the relaxant effects of Proxyphylline and Dyphylline.

DrugHalf-maximum Relaxation (IC50)PDE Inhibition (I50)Relative Potency (Relaxation)Relative Potency (PDE Inhibition)
Theophylline 25 µg/mL~40 µg/mL1.01.0
Proxyphylline 100 µg/mL~40 µg/mL0.25~1.0
Dyphylline 250 µg/mL~200 µg/mL0.1~0.2
Data from Kukovetz et al., 1983.[4]

The data indicates that in this model, Proxyphylline is a more potent relaxant of tracheal smooth muscle than Dyphylline.[4] Proxyphylline's PDE inhibitory activity was found to be comparable to theophylline, whereas Dyphylline was approximately five times less effective at inhibiting PDE.[4]

Clinical Bronchodilation

While direct comparative studies are scarce, some clinical data provides context for their individual efficacy. One study found that a combination product containing proxyphylline and diprophylline resulted in very slight bronchodilation.[5] Another study comparing a mixture of theophylline, diprophylline, and proxyphylline to aminophylline found comparable bronchodilator effects on average.[3]

A double-blind, randomized study evaluated the efficacy of different doses of Dyphylline in preventing exercise-induced bronchospasm (EIB) in adolescent patients, comparing it to theophylline and a placebo.

Treatment (Single Dose)Mean % Change from Baseline in FEV1
Placebo Decline
Dyphylline (10 mg/kg) -
Dyphylline (15 mg/kg) Significant prevention of decline vs. placebo
Dyphylline (20 mg/kg) Significant prevention of decline vs. placebo
Theophylline (6 mg/kg) Prevention of decline (2-3 times more effective than Dyphylline)
Data from Furukawa et al., 1983.[6]

This study demonstrated that Dyphylline has a therapeutic effect in blocking EIB compared to a placebo, although it was found to be less potent than theophylline in this regard.[6]

Experimental Protocols

The following outlines the general methodologies used in the types of studies cited.

In Vitro Tracheal Smooth Muscle Relaxation Assay

This experimental workflow is a standard method for assessing the direct relaxant effects of compounds on airway tissue.

Tissue_Prep Tracheal Tissue Preparation (e.g., from guinea pig) Mounting Mounting in Organ Bath (containing physiological salt solution) Tissue_Prep->Mounting Contraction Induction of Contraction (e.g., with histamine or carbachol) Mounting->Contraction Drug_Addition Cumulative Addition of Proxyphylline or Dyphylline Contraction->Drug_Addition Measurement Measurement of Isometric Tension (Relaxation) Drug_Addition->Measurement Analysis Data Analysis (Dose-Response Curve, IC50) Measurement->Analysis

Caption: General workflow for an in vitro tracheal muscle relaxation assay.

Protocol Details:

  • Tissue Preparation: The trachea is excised from a suitable animal model (e.g., guinea pig) and placed in a physiological salt solution. The tracheal tube is then cut into rings.

  • Mounting: The tracheal rings are mounted in an organ bath filled with a warmed, aerated physiological salt solution. One end of the ring is fixed, and the other is attached to a force transducer to measure isometric tension.

  • Contraction: A contractile agent such as histamine or carbachol is added to the organ bath to induce a stable contraction of the smooth muscle.

  • Drug Administration: Increasing concentrations of the test compounds (Proxyphylline or Dyphylline) are cumulatively added to the bath.

  • Measurement: The relaxation of the tracheal ring is recorded as a decrease in isometric tension.

  • Data Analysis: The percentage of relaxation at each drug concentration is calculated relative to the initial induced contraction. A dose-response curve is then plotted to determine the IC50 value (the concentration of the drug that causes 50% of the maximal relaxation).

Clinical Evaluation of Bronchodilator Efficacy (Spirometry)

Spirometry is a standard and non-invasive method used in clinical trials to assess lung function and the efficacy of bronchodilators.

Protocol Details:

  • Patient Selection: A cohort of patients with a diagnosed reversible airway obstruction (e.g., asthma, COPD) is recruited.

  • Baseline Measurement: Baseline lung function is assessed using spirometry to measure parameters such as Forced Expiratory Volume in one second (FEV1) and Forced Vital Capacity (FVC).

  • Drug Administration: Patients are administered a standardized dose of the study drug (e.g., Proxyphylline, Dyphylline, or placebo) via the intended route (e.g., oral).

  • Post-Dose Measurements: Spirometry is repeated at specific time intervals after drug administration to measure changes in FEV1 and FVC.

  • Data Analysis: The change in FEV1 and FVC from baseline is calculated to determine the extent and duration of the bronchodilator effect. Statistical analysis is used to compare the effects of the different treatments.

Summary and Conclusion

Both Proxyphylline and Dyphylline are xanthine-derived bronchodilators that function primarily through the inhibition of phosphodiesterase, leading to increased intracellular cAMP and subsequent relaxation of bronchial smooth muscle.

Further head-to-head clinical trials are necessary to fully elucidate the comparative bronchodilatory efficacy and clinical utility of Proxyphylline and Dyphylline in patients with obstructive airway diseases. Researchers and drug development professionals should consider the differences in in vitro potency when designing future studies and developing novel methylxanthine-based therapies.

References

Assessing the Relative Potency of 7-(2-Hydroxypropoxy)theophylline Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparison of the pharmacological potency of the (R)- and (S)-enantiomers of 7-(2-hydroxypropoxy)theophylline is not presently available in peer-reviewed literature. Extensive searches have yielded no specific studies on the synthesis, chiral separation, or comparative biological activities of these particular enantiomers.

However, based on the well-established pharmacology of the parent compound, theophylline, and its numerous derivatives, a framework for assessing the potential differences in potency between these enantiomers can be constructed. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the key pharmacological targets of theophylline derivatives, detailed experimental protocols to assess their activity, and a structured approach to a potential comparative analysis.

Theophylline, a methylxanthine, exerts its primary pharmacological effects through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. It is plausible that the stereochemistry of the 2-hydroxypropoxy substituent at the 7-position could influence the interaction of the enantiomers with these targets, leading to differences in their potency.

Key Pharmacological Targets and Signaling Pathways

Theophylline and its derivatives are known to interact with the following key targets:

  • Adenosine Receptors: Theophylline is a non-selective antagonist of A1, A2A, and A2B adenosine receptors. These are G-protein coupled receptors (GPCRs) that regulate a wide range of physiological processes. Blockade of these receptors by theophylline leads to effects such as bronchodilation and central nervous system stimulation.

  • Phosphodiesterases (PDEs): Theophylline is a non-selective inhibitor of various PDE isoenzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Inhibition of PDEs leads to an increase in intracellular cAMP and cGMP levels, resulting in smooth muscle relaxation and anti-inflammatory effects.[1][2][3]

The signaling pathways associated with these targets are crucial for understanding the mechanism of action of theophylline derivatives.

Adenosine_Signaling cluster_membrane Cell Membrane Theophylline_Enantiomer 7-(2-Hydroxypropoxy) theophylline Enantiomer Adenosine_Receptor Adenosine Receptor (A1/A2) Theophylline_Enantiomer->Adenosine_Receptor Antagonism G_Protein G-Protein Adenosine_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylation Cascade

Figure 1: Adenosine Receptor Signaling Pathway and Theophylline Antagonism.

PDE_Signaling cluster_cytoplasm Cytoplasm Theophylline_Enantiomer 7-(2-Hydroxypropoxy) theophylline Enantiomer PDE Phosphodiesterase (PDE) Theophylline_Enantiomer->PDE Inhibition AMP AMP PDE->AMP cAMP cAMP cAMP->PDE Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Anti-inflammatory Effects) PKA->Cellular_Response Phosphorylation Cascade

Figure 2: Phosphodiesterase (PDE) Inhibition by Theophylline Derivatives.

Experimental Protocols for Potency Assessment

To determine the relative potency of the this compound enantiomers, a series of in vitro experiments targeting their primary mechanisms of action would be required.

Adenosine Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of each enantiomer for A1, A2A, and A2B adenosine receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human adenosine receptor subtypes (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: Select a suitable high-affinity radiolabeled antagonist for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]PSB-603 for A2B).

  • Competition Binding Assay: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled enantiomers.

  • Detection: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Binding_Assay_Workflow start Start membrane_prep Prepare Membranes with Adenosine Receptors start->membrane_prep incubation Incubate Membranes with Radioligand and Enantiomer membrane_prep->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation data_analysis Determine IC50 and Ki (Non-linear Regression) scintillation->data_analysis end End data_analysis->end

Figure 3: Workflow for Adenosine Receptor Binding Assay.

Phosphodiesterase Inhibition Assay

Enzyme activity assays are used to measure the inhibitory potency of compounds on specific PDE isoenzymes.

Objective: To determine the IC50 value of each enantiomer for different PDE isoenzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5).

Methodology:

  • Enzyme Source: Use purified recombinant human PDE isoenzymes.

  • Substrate: Use [3H]-cAMP or [3H]-cGMP as the substrate.

  • Assay: Incubate the PDE enzyme with the substrate in the presence of varying concentrations of the enantiomers.

  • Separation: Terminate the reaction and separate the unhydrolyzed substrate from the hydrolyzed product ([3H]-AMP or [3H]-GMP) using methods such as anion-exchange chromatography or scintillation proximity assay (SPA).

  • Detection: Quantify the amount of hydrolyzed product by liquid scintillation counting.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation for Comparative Analysis

Should experimental data become available, it should be presented in a clear and concise tabular format to facilitate comparison.

Table 1: Hypothetical Adenosine Receptor Binding Affinities (Ki, nM) of this compound Enantiomers

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)
(R)-EnantiomerValueValueValue
(S)-EnantiomerValueValueValue
Theophylline (Reference)~10,000~25,000~15,000

Table 2: Hypothetical Phosphodiesterase Inhibition (IC50, µM) of this compound Enantiomers

CompoundPDE1 IC50 (µM)PDE3 IC50 (µM)PDE4 IC50 (µM)PDE5 IC50 (µM)
(R)-EnantiomerValueValueValueValue
(S)-EnantiomerValueValueValueValue
Theophylline (Reference)>100~50~100>100

Conclusion

While direct comparative data on the potency of this compound enantiomers is currently lacking, this guide provides a robust framework for their evaluation. By systematically assessing their binding affinity for adenosine receptor subtypes and their inhibitory activity against various PDE isoenzymes, researchers can elucidate potential stereoselective differences in their pharmacological profiles. Such studies would be invaluable for understanding the structure-activity relationships of N-7 substituted theophylline derivatives and could guide the development of more potent and selective therapeutic agents. The experimental protocols and data presentation formats outlined herein offer a standardized approach for conducting and reporting these critical investigations.

References

Safety Operating Guide

Safe Disposal of 7-(2-Hydroxypropoxy)theophylline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 7-(2-Hydroxypropoxy)theophylline (also known as Proxyphylline, CAS No. 603-00-9), ensuring compliance and minimizing environmental impact.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedures, it is imperative to wear appropriate personal protective equipment. This includes safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through incineration by a licensed professional waste disposal service.[1]

  • Consult with Environmental Health and Safety (EHS): Before proceeding, contact your institution's EHS department to ensure compliance with all local, state, and federal regulations regarding chemical waste disposal.[3]

  • Prepare the Waste Material:

    • For pure this compound, carefully sweep up the solid material, avoiding dust creation, and place it in a suitable, closed, and clearly labeled container for disposal.[1]

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Engage a Licensed Waste Disposal Service: Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[1]

  • Incineration Protocol: The primary disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] This high-temperature incineration is the preferred environmental option for pharmaceutical destruction.[4][5]

  • Disposal of Contaminated Packaging: Any packaging that has come into direct contact with this compound should be treated as hazardous waste and disposed of in the same manner as the unused product.[1]

Alternative Disposal Methods

In situations where high-temperature incineration is not accessible, other methods may be considered, always in consultation with EHS and in accordance with local regulations. One such method is "inertization," which involves mixing the pharmaceutical waste with cement and other materials to immobilize it before landfilling.[5]

Disposal Options Summary

Disposal MethodDescriptionBest For
High-Temperature Incineration Destruction of the compound in a chemical incinerator with an afterburner and scrubber.Recommended method for complete destruction.
Licensed Waste Disposal Service Professional handling and disposal of chemical waste according to regulations.Standard procedure for all chemical waste.
Inertization Immobilization of the chemical by mixing with cement and other materials before landfilling.An alternative when incineration is not available.

Logical Workflow for Disposal

A Identify this compound Waste B Wear Appropriate PPE A->B C Consult Institutional EHS for Guidance B->C D Segregate and Contain Waste in Labeled Container C->D E Contact Licensed Waste Disposal Service D->E I Dispose of Contaminated Packaging as Unused Product D->I F Prepare for Pickup E->F G Dissolve in Combustible Solvent F->G H High-Temperature Incineration with Scrubber G->H J Maintain Disposal Records H->J I->E

Caption: Disposal workflow for this compound.

It is crucial to remember that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, treating it with a high degree of caution during handling and disposal is paramount. Always refer to the most current Safety Data Sheet (SDS) and your institution's safety protocols.

References

Personal protective equipment for handling 7-(2-Hydroxypropoxy)theophylline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 7-(2-Hydroxypropoxy)theophylline was not located. The following guidance is based on information for the related compound, 7-(2,3-Dihydroxypropyl)theophylline, and general laboratory best practices for handling solid chemical compounds. It is crucial to conduct a thorough risk assessment before handling this substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body Part Personal Protective Equipment Specifications and Use
Eyes Safety GogglesChemical splash goggles are required to protect against dust particles and splashes.
Hands Nitrile GlovesInspect gloves for any tears or punctures before use. Dispose of contaminated gloves immediately after handling the compound.
Body Laboratory CoatA full-length lab coat should be worn to protect skin and clothing from contamination.
Respiratory Dust Mask or RespiratorUse a dust mask or a NIOSH-approved respirator when handling the powder outside of a chemical fume hood to prevent inhalation of dust particles.

Operational Plan: Handling and Preparation of Solutions

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

2.1. Engineering Controls:

  • Ventilation: Whenever possible, handle the solid form of this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: Ensure a safety shower and eyewash station are readily accessible in the immediate work area.

2.2. Step-by-Step Handling and Solution Preparation Protocol:

  • Preparation:

    • Designate a specific area for handling the compound.

    • Assemble all necessary equipment and materials (e.g., balance, weigh boats, spatula, solvent, volumetric flasks, and PPE).

    • Ensure the analytical balance is clean and calibrated.

  • Weighing the Compound:

    • Don the appropriate PPE as outlined in the table above.

    • Place a clean weigh boat on the analytical balance and tare the balance to zero.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula.

    • Record the exact weight of the compound.

    • Clean any spills on the balance or surrounding area immediately with a damp cloth.

  • Dissolving the Compound:

    • Transfer the weighed powder to an appropriate volumetric flask.

    • Add a small amount of the desired solvent to the flask.

    • Gently swirl the flask to dissolve the compound. Sonication may be used to aid dissolution if necessary.

    • Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Post-Handling:

    • Properly label the container with the compound name, concentration, solvent, and date of preparation.

    • Clean all equipment used in the process.

    • Dispose of all waste materials according to the disposal plan outlined below.

    • Remove PPE and wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

Waste Type Disposal Procedure
Solid Waste Collect unused or waste this compound powder in a clearly labeled, sealed container.
Contaminated Materials Dispose of contaminated items such as weigh boats, gloves, and paper towels in a designated hazardous waste container.
Liquid Waste Aqueous solutions may be suitable for drain disposal if permitted by local regulations and the concentration is low. However, it is best practice to collect all chemical waste, including solutions, in a labeled hazardous waste container. Never dispose of organic solvent solutions down the drain.

General Disposal Guidance:

  • All chemical waste must be disposed of through your institution's hazardous waste management program.[1]

  • Never dispose of hazardous chemicals by pouring them down the drain unless specifically permitted by your EHS department.[2]

  • Ensure all waste containers are properly labeled with the contents and associated hazards.[2]

  • Store waste containers in a designated satellite accumulation area.[2]

Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area Designate Work Area gather_materials Gather Materials & PPE prep_area->gather_materials weigh_solid Weigh Solid Compound gather_materials->weigh_solid Proceed to Handling dissolve_solid Dissolve in Solvent weigh_solid->dissolve_solid label_solution Label Solution dissolve_solid->label_solution Proceed to Post-Handling clean_equipment Clean Equipment label_solution->clean_equipment dispose_waste Dispose of Waste clean_equipment->dispose_waste remove_ppe Remove PPE & Wash Hands dispose_waste->remove_ppe

Figure 1. Standard workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.